molecular formula C17H24N2O5S B7765814 Sinapine thiocyanate

Sinapine thiocyanate

Cat. No.: B7765814
M. Wt: 368.4 g/mol
InChI Key: YLELSNOPYHTYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinapine thiocyanate is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLELSNOPYHTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-77-8
Record name Sinapine thiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SINAPINE THIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Sinapine Thiocyanate

Introduction

This compound is the thiocyanate salt form of sinapine, a naturally occurring alkaloid and the choline ester of sinapic acid.[1][2] Primarily isolated from the seeds of cruciferous plants like rapeseed and radish seeds, it has garnered significant attention for its diverse pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, analytical methodologies, and key biological interactions.

Physicochemical Properties

This compound presents as a white to light yellow crystalline powder.[1] It is recognized for its solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1]

Table 1: General Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 7431-77-8[2][4]
Molecular Formula C₁₇H₂₄N₂O₅S (or C₁₆H₂₄NO₅·CNS)[2][4][5]
Molecular Weight 368.45 g/mol [2][5]
Appearance White crystalline powder / Light yellow powder[1]
Purity (Assay) ≥98% (HPLC)
UV Absorbance Maxima ~329-330 nm[6]
Storage Conditions 2°C - 8°C or -20°C; Keep sealed, dry, and protected from light[2]

Table 2: Solubility Data for this compound

SolventConcentrationSource(s)
DMSO 73-74 mg/mL (198.12 - 200.84 mM)[7]
DMSO ≥ 125 mg/mL (339.26 mM)[8]
Methanol Soluble[1]
Ethanol Soluble[1]

Table 3: Elemental Analysis

ElementPercentageSource(s)
Carbon (C) 55.42%[5]
Hydrogen (H) 6.57%[5]
Nitrogen (N) 7.60%[5]
Oxygen (O) 21.71%[5]
Sulfur (S) 8.70%[5]

Experimental Protocols

Synthesis of Sinapine

A sustainable and straightforward synthesis of sinapine has been reported utilizing a proline-mediated Knoevenagel-Doebner condensation.

  • Reactants : Bio-based syringaldehyde, Meldrum's acid, and choline chloride.

  • Catalyst : Proline.

  • Solvent : Ethanol.

  • Procedure : The condensation reaction is performed in ethanol, leveraging proline as a catalyst. This method provides a more sustainable alternative to previous low-yield pathways. The resulting sinapine can then be converted to its thiocyanate salt through standard salt formation techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the identification and quantification of this compound.[9]

  • Instrumentation : HPLC system with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[9]

  • Column : A C18 stationary phase is typically used.

  • Mobile Phase : A gradient elution system consisting of a water-methanol-ο-phosphoric acid solution.[6]

  • Flow Rate : A typical flow rate is 0.8 ml/min.[6]

  • Detection Wavelength : Set to the sinapine maximum absorbance of approximately 330 nm.[6]

  • Quantification : The concentration is calculated from a standard curve generated by plotting the peak area against known concentrations of a this compound reference standard.[6]

Stability Assay in Artificial Gastric and Intestinal Juice

The stability of this compound has been evaluated in simulated digestive fluids.[9]

  • Objective : To investigate the stability of this compound in artificial gastric juice (with and without pepsin) and artificial intestinal juice (with and without pancreatin).[9]

  • Methodology :

    • Prepare solutions of this compound in each of the four different artificial digestive fluids.

    • Incubate the solutions and draw aliquots at various time points.

    • Determine the concentration of the remaining this compound at each time point using HPLC analysis.

    • Calculate the remaining percentage to assess stability.

  • Results : Studies have shown that this compound is more stable in artificial gastric juice than in artificial intestinal juice, with the lowest stability observed in artificial intestinal juice lacking pancreatin.[9] Despite this, the remaining percentage in both fluids was above 70%, indicating relative stability.[9]

Biological Activity and Mechanisms of Action

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, anti-angiogenic, and radio-protective effects.[1][10] It is also known to be an acetylcholinesterase (AChE) inhibitor, making it a compound of interest for neurodegenerative disease research.[1]

Signaling Pathway Involvement

Research indicates that sinapine can down-regulate P-glycoprotein expression by suppressing the FGFR4-FRS2α-ERK1/2 signaling pathway.[4] Furthermore, in pancreatic cancer cells, this compound has been shown to exert its anti-tumor effects by upregulating Growth Arrest and DNA Damage-inducible alpha (GADD45A).[3]

GADD45A_Pathway ST This compound (ST) PC_Cell Pancreatic Cancer Cell ST->PC_Cell GADD45A GADD45A (Upregulation) PC_Cell->GADD45A ST treatment Inhibition Inhibition GADD45A->Inhibition Proliferation Cell Proliferation & Mobility Inhibition->Proliferation

Caption: ST action on Pancreatic Cancer Cells via GADD45A.

Visualized Workflows and Relationships

Experimental Workflow: Analysis of this compound from Plant Material

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from its natural sources, such as rapeseed meal.[9]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Material (e.g., Rapeseed Meal) defat Defatting start->defat extract Extraction with 70% Methanol defat->extract filter Filtration extract->filter hplc HPLC-DAD Analysis (λ = 330 nm) filter->hplc quant Quantification vs. Standard Curve hplc->quant result Final Concentration Reported quant->result Logical_Relationship cluster_structure Structural Features cluster_activity Biological Activities ST This compound phenolic Phenolic Ring (Sinapic Acid Moiety) ST->phenolic choline Choline Ester Moiety ST->choline thiocyanate Thiocyanate Counter-ion ST->thiocyanate antitumor Anti-tumor ST->antitumor Overall Structure antiox Antioxidant phenolic->antiox antiinflam Anti-inflammatory phenolic->antiinflam ache AChE Inhibitor choline->ache

References

A Technical Guide to the Natural Sources and Isolation of Sinapine Thiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a bioactive alkaloid abundant in the seeds of Brassicaceae family plants, has garnered significant interest for its potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of sinapine, its biosynthesis, and detailed methodologies for its isolation, with a specific focus on sinapine thiocyanate. This document consolidates quantitative data, outlines experimental protocols, and presents visual diagrams of the biosynthetic pathway and isolation workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Sinapine

Sinapine is predominantly found in the seeds of plants belonging to the Brassicaceae (mustard) family. It is the choline ester of sinapic acid and a major phenolic compound in these seeds.[1][2] Key plant sources with notable concentrations of sinapine are listed in Table 1. The meal or press cake remaining after oil extraction from these seeds is a particularly rich source of sinapine.[1]

Table 1: Natural Sources and Concentration of Sinapine

Plant SourceFamilyPlant PartSinapine Concentration (mg/g of dry weight)Reference(s)
Brassica napus (Rapeseed/Canola)BrassicaceaeSeeds/Meal6.39 - 12.28[3]
Brassica juncea (Mustard)BrassicaceaeSeeds/Meal6.7 - 15.1[4]
Sinapis alba (White Mustard)BrassicaceaeSeedsHigh concentrations, specific values vary[5][6]
Raphanus sativus (Radish)BrassicaceaeFresh Juice0.00333 (as thiocyanate)[7]
Brassica rapaBrassicaceaeSeedsMain phenolic component[8]

Biosynthesis of Sinapine

Sinapine biosynthesis originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine.[4][9][10] A series of enzymatic reactions convert phenylalanine into sinapic acid, which is then esterified with choline to form sinapine.[9][11] The key steps are outlined in the signaling pathway diagram below. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying sinapine content in crops.

Sinapine_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic Acid Ferulic_acid->5-Hydroxyferulic_acid F5H Sinapic_acid Sinapic Acid 5-Hydroxyferulic_acid->Sinapic_acid COMT Sinapoyl_glucose Sinapoyl-glucose Sinapic_acid->Sinapoyl_glucose SGT Sinapine Sinapine Sinapoyl_glucose->Sinapine SCT

Fig. 1: Sinapine Biosynthesis Pathway.

Isolation of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, purification, and salt formation/crystallization. As sinapine is a quaternary ammonium compound, it exists as a salt. While it naturally occurs with various counter-ions, including thiocyanate, the isolation of pure this compound often requires specific purification strategies.

Extraction of Crude Sinapine

The initial step involves the extraction of sinapine from the plant material, typically defatted seed meal. Several methods have been reported, with solvent extraction being the most common.

Table 2: Comparison of Sinapine Extraction Methods

Extraction MethodSolvent SystemTemperature (°C)YieldReference(s)
Conventional Solvent Extraction70% Methanol75High[1][3]
Conventional Solvent Extraction70% Ethanol75High[6]
Ultrasound-Assisted Extraction (UAE)70% Ethanol756.90 mg/g[12]
Supercritical CO2 Pretreatment + UAE70% Ethanol75Increased by 32% vs control[12]

Experimental Protocol: Ultrasound-Assisted Extraction of Sinapine

  • Preparation of Plant Material: Defat rapeseed or mustard seed meal by Soxhlet extraction with hexane.[1] Air-dry the defatted meal to remove residual solvent.

  • Extraction:

    • Mix the defatted meal with 70% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Place the mixture in an ultrasonic bath.

    • Conduct the extraction at 75°C for 30 minutes with continuous sonication.[12]

  • Filtration and Concentration:

    • Separate the solid residue by filtration or centrifugation.

    • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude sinapine extract.

Purification of Sinapine by Cation-Exchange Chromatography

The crude extract contains various impurities. Cation-exchange chromatography is an effective method to purify sinapine due to its permanent positive charge.

Experimental Protocol: Cation-Exchange Chromatography

  • Resin Preparation: Swell a weak cation-exchange resin (e.g., Amberlite IRC-50) in deionized water and pack it into a chromatography column. Equilibrate the column with an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.0).

  • Sample Loading: Dissolve the crude sinapine extract in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound sinapine using a buffer with a higher ionic strength or a different pH. A two-step elution can be employed: first with 50% ethanol to remove other adsorbed compounds, followed by acidified ethanol to elute the purified sinapine.

Formation and Crystallization of this compound

The purified sinapine eluate can be converted to the thiocyanate salt and crystallized.

Proposed Experimental Protocol: Conversion to Thiocyanate Salt and Crystallization

  • Anion Exchange:

    • Prepare a strong anion-exchange resin (e.g., Dowex 1x8) and convert it to the thiocyanate form by washing it thoroughly with a solution of potassium thiocyanate (KSCN), followed by deionized water to remove excess KSCN.

    • Pass the purified sinapine eluate (in its cationic form) through the thiocyanate-form anion-exchange resin column. The counter-ion of sinapine will be exchanged for thiocyanate.

  • Concentration and Crystallization:

    • Collect the eluate containing this compound.

    • Concentrate the solution under reduced pressure.

    • Induce crystallization by slow evaporation of the solvent or by the addition of an anti-solvent (e.g., diethyl ether) until turbidity is observed, followed by storage at a low temperature (e.g., 4°C).

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

The overall workflow for the isolation of this compound is depicted in the following diagram.

Isolation_Workflow Start Defatted Seed Meal (Rapeseed/Mustard) Extraction Extraction (e.g., Ultrasound-Assisted with 70% Ethanol) Start->Extraction Crude_Extract Crude Sinapine Extract Extraction->Crude_Extract Purification Cation-Exchange Chromatography Crude_Extract->Purification Purified_Sinapine Purified Sinapine (Cationic Form) Purification->Purified_Sinapine Anion_Exchange Anion Exchange with Thiocyanate Resin Purified_Sinapine->Anion_Exchange Sinapine_Thiocyanate_Sol This compound Solution Anion_Exchange->Sinapine_Thiocyanate_Sol Crystallization Concentration and Crystallization Sinapine_Thiocyanate_Sol->Crystallization Final_Product Pure this compound Crystals Crystallization->Final_Product

Fig. 2: Isolation Workflow for this compound.

Conclusion

This guide provides a comprehensive overview of the natural sources, biosynthesis, and a detailed methodology for the isolation of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising bioactive compound. The proposed method for isolating this compound combines established extraction and purification techniques with a targeted anion-exchange step to yield the desired salt form. Further optimization of the crystallization conditions may be required depending on the specific purity and yield requirements.

References

An In-depth Technical Guide to the Synthesis of Sinapine Thiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate, a salt of the naturally occurring compound sinapine, has garnered significant interest in the scientific community for its potential therapeutic applications. Sinapine, the choline ester of sinapic acid, is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard. The thiocyanate salt of sinapine has been investigated for its various biological activities. This technical guide provides a comprehensive overview of the synthesis pathways for this compound, detailing the necessary precursors, experimental protocols, and relevant quantitative data.

This compound: Chemical Profile

PropertyValueReference
Chemical Name 2-((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyloxy)-N,N,N-trimethylethan-1-aminium thiocyanate
Molecular Formula C₁₇H₂₄N₂O₅S[1]
Molecular Weight 368.45 g/mol [1]
CAS Number 7431-77-8[1]
Appearance Light yellow powder[1]
Purity (typical) ≥98% (HPLC)[1]

Synthesis Pathways

The synthesis of this compound is typically approached as a two-stage process:

  • Synthesis of a Sinapine Salt Precursor: This initial stage involves the chemical synthesis of a sinapine salt, such as sinapine bromide or sinapine chloride, from its fundamental precursors, sinapic acid and a choline derivative.

  • Anion Exchange to Form this compound: The sinapine salt from the first stage is then converted to this compound through an ion-exchange process, where the original anion (e.g., bromide or chloride) is replaced by a thiocyanate anion.

This guide will detail the methodologies for each of these critical stages.

Stage 1: Synthesis of Sinapine Salt Precursor

The primary precursors for the synthesis of sinapine are sinapic acid and a suitable choline derivative .

Precursors:
  • Sinapic Acid: A hydroxycinnamic acid that is abundant in the plant kingdom.

  • Choline Derivative: Typically, a choline halide such as (2-bromoethyl)trimethylammonium bromide or a related activated choline ester is used.

Synthesis of Sinapine (General Pathway)

The synthesis of sinapine involves the esterification of sinapic acid with choline. An early method was described by Clausen et al., which utilized the silver salt of sinapic acid reacted with bromocholine bromide. However, this method is reported to have drawbacks, including low yields and the use of toxic reagents.

A more contemporary and sustainable approach, as referenced in the work of Mouterde et al., involves a proline-mediated Knoevenagel-Doebner condensation. This method offers a more straightforward and environmentally friendly route to sinapine.

Logical Flow of Sinapine Synthesis:

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Sinapic Acid Sinapic Acid Esterification Esterification Sinapic Acid->Esterification Choline Derivative Choline Derivative Choline Derivative->Esterification Sinapine Salt (e.g., Bromide) Sinapine Salt (e.g., Bromide) Esterification->Sinapine Salt (e.g., Bromide)

Caption: General synthesis pathway for a sinapine salt precursor.

Stage 2: Anion Exchange for this compound Synthesis

The conversion of a synthesized sinapine salt (e.g., sinapine bromide) to this compound is efficiently achieved through anion-exchange chromatography. This technique leverages the reversible binding of anions to a solid support (the ion-exchange resin).

Experimental Protocol: Anion Exchange

The following is a detailed, generalized protocol for the conversion of a sinapine salt to this compound using a strong base anion-exchange resin.

Materials:

  • Sinapine salt (e.g., sinapine bromide or chloride)

  • Strong base anion-exchange resin (e.g., Amberlite® IRA-400 series or Dowex® 1x8 series)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Deionized water

  • Methanol or Ethanol

  • Chromatography column

Experimental Workflow:

G A Resin Preparation: Equilibrate with Thiocyanate Solution B Sample Loading: Load Sinapine Salt Solution A->B Conditioned Resin C Washing: Wash with Deionized Water B->C Bound Sinapine D Elution: Elute with Thiocyanate Solution C->D Washed Resin E Product Isolation: Collect and Purify this compound D->E Eluted Product

Caption: Experimental workflow for anion exchange synthesis.

Detailed Steps:

  • Resin Preparation and Equilibration:

    • Swell the strong base anion-exchange resin in deionized water according to the manufacturer's instructions.

    • Pack the resin into a suitable chromatography column.

    • Wash the resin thoroughly with several column volumes of deionized water.

    • To convert the resin to the thiocyanate form, pass a solution of potassium thiocyanate or ammonium thiocyanate (e.g., 1 M) through the column until the effluent concentration of thiocyanate is equal to the influent concentration. This ensures that the active sites on the resin are saturated with thiocyanate ions.

    • Wash the column with deionized water to remove excess thiocyanate salt.

  • Sample Loading:

    • Dissolve the synthesized sinapine salt (e.g., sinapine bromide) in a minimal amount of deionized water or a suitable aqueous-organic solvent mixture.

    • Load the sinapine salt solution onto the top of the equilibrated resin bed at a slow, controlled flow rate. The sinapine cation will bind to the resin, displacing the thiocyanate ions.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove any unbound starting material and the displaced bromide or chloride ions.

  • Elution:

    • Elute the bound sinapine from the resin by passing a solution of potassium thiocyanate or ammonium thiocyanate through the column. The higher concentration of thiocyanate ions in the eluent will displace the sinapine cation, which will then elute from the column as this compound.

    • Collect the fractions containing the product. The presence of this compound can be monitored by UV-Vis spectrophotometry or thin-layer chromatography (TLC).

  • Product Isolation and Purification:

    • Combine the fractions containing the purified this compound.

    • The product can be isolated by removing the solvent, for example, by rotary evaporation followed by lyophilization.

    • The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

Quantitative Data:

Conclusion

The synthesis of this compound is a feasible two-stage process that can be accomplished in a laboratory setting. The key steps involve the initial synthesis of a sinapine salt precursor, followed by a straightforward and efficient anion-exchange procedure. While a modern, high-yield synthesis for the sinapine precursor is preferable, the subsequent conversion to the thiocyanate salt via ion exchange is a robust and reliable method. For researchers and drug development professionals, this guide provides a foundational understanding of the synthetic pathways and experimental considerations necessary for obtaining high-purity this compound for further investigation. It is recommended that small-scale pilot experiments be conducted to optimize the conditions for both the precursor synthesis and the anion-exchange step to maximize yield and purity.

References

The Core of Canola's Bitter Taste: A Technical Guide to Sinapine Ester Biosynthesis in Brassica Species

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, the choline ester of sinapic acid, is the primary anti-nutritional phenolic compound found in the seeds of Brassica species, including the vital oilseed crop Brassica napus (canola). Its presence imparts a bitter taste and can cause adverse effects in livestock, limiting the full utilization of the protein-rich meal co-produced with canola oil. Understanding the biosynthesis of sinapine and other sinapate esters is paramount for developing strategies to improve the nutritional value of Brassica crops and for exploring the potential bioactivities of these compounds. This technical guide provides an in-depth overview of the sinapine ester biosynthetic pathway, presenting key enzymatic steps, quantitative data on metabolite accumulation, and detailed experimental protocols for the analysis of these compounds and the genetic manipulation of their synthesis.

Introduction

The Brassicaceae family is characterized by a significant metabolic investment in the production of sinapate esters. In the seeds of these plants, the predominant sinapate ester is sinapoylcholine, commonly known as sinapine.[1][2][3] Conversely, in the leaves, sinapoylmalate is the major sinapate ester, where it is implicated in providing protection against UV-B radiation.[4] The accumulation of sinapine in the seeds of agronomically important Brassica species like B. napus and B. juncea is a significant concern for the animal feed industry.[3][5] This has driven extensive research into the molecular and biochemical pathways governing its synthesis, with the goal of developing low-sinapine varieties through conventional breeding and genetic engineering.

This guide will delineate the core biosynthetic pathway, summarize the key enzymes and their characteristics, provide a compilation of quantitative data, and detail relevant experimental methodologies to serve as a comprehensive resource for researchers in the field.

The Biosynthetic Pathway of Sinapine Esters

The biosynthesis of sinapine is an extension of the general phenylpropanoid pathway, which synthesizes a wide array of plant secondary metabolites from the amino acid phenylalanine. The pathway can be broadly divided into two stages: the formation of sinapic acid and its subsequent conversion to various sinapate esters.

Phenylpropanoid Pathway to Sinapic Acid

The initial steps leading to sinapic acid are common to the synthesis of many phenolic compounds in plants. The key enzymatic reactions are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate/Quinate Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl 5-O-Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA at the 5-position.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group to yield sinapoyl-CoA.

  • Sinapoyl-CoA Reductase and Aldehyde Dehydrogenase: A series of reductive and oxidative steps convert sinapoyl-CoA to sinapic acid.

Formation of Sinapine and Sinapoylmalate

Sinapic acid serves as the branch point for the synthesis of different sinapate esters in various plant tissues. The two key enzymes in Brassica species are UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT).

  • UDP-glucose:sinapate glucosyltransferase (SGT): This enzyme catalyzes the formation of the high-energy intermediate 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose. This is a critical activation step.[6]

  • Sinapoylglucose:choline sinapoyltransferase (SCT): In developing seeds, SCT transfers the sinapoyl moiety from 1-O-sinapoyl-β-glucose to choline, forming sinapine.[5][7]

  • Sinapoylglucose:malate sinapoyltransferase (SMT): In leaves and other vegetative tissues, SMT utilizes the same acyl donor, 1-O-sinapoyl-β-glucose, but transfers the sinapoyl group to malate, producing sinapoylmalate.[8]

During germination, a sinapine esterase (SCE) hydrolyzes sinapine, releasing sinapic acid and choline, which can then be re-routed into the synthesis of sinapoylmalate in the developing seedling.

Sinapine_Biosynthesis Phenylalanine Phenylalanine General_Phenylpropanoid_Pathway General Phenylpropanoid Pathway (PAL, C4H, 4CL, HCT, C3'H, CCoAOMT, F5H, COMT) Phenylalanine->General_Phenylpropanoid_Pathway Sinapic_Acid Sinapic Acid General_Phenylpropanoid_Pathway->Sinapic_Acid SGT SGT (UDP-glucose:sinapate glucosyltransferase) Sinapic_Acid->SGT UDP_Glucose UDP-Glucose UDP_Glucose->SGT Sinapoylglucose 1-O-Sinapoyl-β-glucose SGT->Sinapoylglucose SCT SCT (sinapoylglucose:choline sinapoyltransferase) (in seeds) Sinapoylglucose->SCT SMT SMT (sinapoylglucose:malate sinapoyltransferase) (in leaves) Sinapoylglucose->SMT Choline Choline Choline->SCT Sinapine Sinapine (Sinapoylcholine) SCT->Sinapine Malate Malate Malate->SMT Sinapoylmalate Sinapoylmalate SMT->Sinapoylmalate

Biosynthesis of Sinapine Esters in Brassica

Quantitative Data

The accumulation of sinapine and its precursors varies significantly depending on the Brassica species, cultivar, tissue type, and developmental stage. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Properties
EnzymeSpeciesSubstrateKmVmaxOptimal pHOptimal Temp.Reference(s)
SGT B. napusSinapic Acid0.16 mMN/AN/AN/A[6]
UDP-Glucose0.24 mMN/AN/AN/A[6]
SCT B. napus1-O-SinapoylglucoseHigh µM rangeN/AN/AN/A[7]
Choline ChlorideHigh µM rangeN/AN/AN/A[7]

N/A: Data not available in the reviewed literature.

Table 2: Concentration of Sinapine and Sinapic Acid in Brassica Species
SpeciesTissueCompoundConcentration (mg/g dry weight)Reference(s)
B. junceaSeedsSinapine6.7 - 15.1[5]
B. junceaSeed MealSinapineup to 8.7[9]
B. napusSeedsSinapine9.16 - 16.13[10]
B. napusSeedsSinapic Acid0.11 - 0.59[10]
B. napusSeedsSinapoylglucose1.36 - 7.50[10]
Various BrassicaSeedsSinapine8 - 10.4[9]
Various BrassicaSeedsSinapic Acid0.49 - 2.49[9]
Table 3: Reduction of Sinapine Content in Transgenic Brassica Lines
SpeciesTargeted Gene(s)Silencing MethodMax. Sinapine Reduction (%)Resulting Sinapine Content (mg/g DSW)Reference(s)
B. junceaSGT & SCTRNAi67.23.79[3][5]
B. napusFAH & SCTAntisense90N/A[4][11]
B. napusSGTRNAi722.7[12]
B. napusSGT (mutant)EMS712.4N/A
B. napusSGT (mutant)CRISPR493.9[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of sinapine ester biosynthesis.

Extraction and Quantification of Sinapine Esters by HPLC

Objective: To extract and quantify sinapine, sinapic acid, and other sinapate esters from Brassica seed or meal.

Materials:

  • Brassica seeds or meal

  • Methanol (HPLC grade)

  • Water (deionized)

  • o-phosphoric acid

  • Reversed-phase C18 HPLC column (e.g., Gemini 3µm, 150 x 4.6 mm)[10]

  • HPLC system with a Diode Array Detector (DAD)

  • Grinder, reflux apparatus, centrifuge, 0.45 µm filters

Protocol:

  • Sample Preparation: Grind seeds into a fine flour. If using meal, ensure it is finely ground.

  • Extraction: a. Weigh approximately 100 mg of the sample into a round-bottom flask. b. Add 10 mL of 100% methanol. c. Reflux the mixture for 20 minutes.[13] d. Cool the extract and centrifuge at 5,000 x g for 10 minutes. e. Collect the supernatant and filter through a 0.45 µm filter into an HPLC vial.

  • HPLC Analysis: a. Mobile Phase A: Water/methanol (90:10) with 1.2% o-phosphoric acid.[10] b. Mobile Phase B: 100% methanol with 0.1% o-phosphoric acid.[10] c. Column: Reversed-phase C18 column.[10] d. Flow Rate: 0.8 mL/min.[10] e. Detection: 330 nm.[14] f. Gradient Program:

    • 0-7 min: 10-20% B
    • 7-20 min: 20-45% B
    • 20-25 min: 45-70% B
    • 25-28 min: 70-100% B
    • 28-31 min: 100% B
    • 31-40 min: 100-10% B (return to initial conditions and equilibrate)[10]

  • Quantification: Prepare standard curves for sinapine and sinapic acid of known concentrations. Calculate the concentration in the samples based on the peak areas from the standard curves.

Enzyme Assays

Objective: To measure the activity of SGT and SCT in plant protein extracts.

4.2.1. General Protein Extraction:

  • Grind plant tissue (e.g., developing seeds, seedlings) in liquid nitrogen to a fine powder.

  • Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

4.2.2. SGT Activity Assay (Colorimetric):

This assay can be adapted from general glycosyltransferase assays that detect the release of UDP.

Materials:

  • Crude protein extract

  • Sinapic acid

  • UDP-glucose

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM sinapic acid, and 2 mM UDP-glucose.

  • Add a known amount of crude protein extract to initiate the reaction.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by heating or adding a stopping reagent.

  • Add the UDP Detection Reagent from the kit, which converts the UDP produced to ATP, and then measures the light produced from a luciferase reaction.

  • Measure luminescence using a luminometer.

  • Calculate enzyme activity based on a standard curve of UDP.

4.2.3. SCT Activity Assay (HPLC-based):

Materials:

  • Crude protein extract

  • 1-O-sinapoyl-β-glucose (substrate)

  • Choline chloride

  • HPLC system as described in section 4.1.

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM 1-O-sinapoyl-β-glucose, and 5 mM choline chloride.

  • Add a known amount of crude protein extract to start the reaction.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of methanol and vortexing.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC (as in 4.1) to quantify the amount of sinapine produced.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of sinapine biosynthesis genes (e.g., SGT, SCT).

Materials:

  • Plant tissue (e.g., developing seeds at different stages)

  • RNA extraction kit (e.g., Qiagen RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., SuperScript III)

  • SYBR Green Master Mix

  • Gene-specific primers for target and reference genes (e.g., ubiquitin)

  • qRT-PCR instrument (e.g., Roche LightCycler)

Protocol:

  • RNA Extraction: Extract total RNA from ~50 mg of finely ground plant tissue following the manufacturer's protocol.[15]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[15]

  • qRT-PCR: a. Prepare the reaction mix containing SYBR Green Master Mix, 10 pM of each forward and reverse primer, and diluted cDNA.[16] b. Cycling Conditions:

    • Initial denaturation: 95°C for 10 min.
    • 40-45 cycles of:
    • 95°C for 15 s
    • 60°C for 15 s
    • 72°C for 15 s[15]
    • Melting curve analysis to verify product specificity.[16]

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to a stable reference gene.[17]

Generation of Transgenic Brassica napus for Reduced Sinapine

Objective: To create transgenic B. napus plants with reduced sinapine content through gene silencing.

Transgenic_Workflow A 1. Identify Target Gene (e.g., SGT or SCT) B 2. Design & Construct Silencing Vector (e.g., RNAi) with a seed-specific promoter A->B C 3. Transform Agrobacterium tumefaciens with the vector B->C E 5. Co-cultivate Explants with Transformed Agrobacterium C->E D 4. Prepare B. napus Explants (e.g., cotyledonary nodes, hypocotyls) D->E F 6. Select Transformed Cells on medium with antibiotics (e.g., kanamycin) E->F G 7. Regenerate Shoots from selected calli F->G H 8. Root Shoots to form T0 Plantlets G->H I 9. Grow T0 Plants to Maturity & Self-pollinate to get T1 seeds H->I J 10. Screen T1/T2 Generations - PCR/Southern for transgene presence - qRT-PCR for gene expression - HPLC for sinapine content I->J K 11. Select Homozygous Lines with stable, low sinapine phenotype J->K

Workflow for Developing Low-Sinapine Brassica

Protocol (summarized):

  • Vector Construction: A silencing cassette (e.g., an RNA interference construct) targeting a key gene like SGT or SCT is cloned into a binary vector under the control of a seed-specific promoter (e.g., napin promoter) to restrict the effect to the seeds.[5]

  • Agrobacterium Transformation: The binary vector is introduced into a suitable strain of Agrobacterium tumefaciens.[18]

  • Explant Preparation and Co-cultivation: Sterile explants (e.g., hypocotyls or cotyledonary nodes) from B. napus seedlings are prepared and co-cultivated with the transformed Agrobacterium for several days.[18][19]

  • Selection and Regeneration: The explants are transferred to a selection medium containing antibiotics to kill non-transformed plant cells and Agrobacterium. Surviving cells are then moved to a regeneration medium to induce shoot formation.[20]

  • Plant Development: Regenerated shoots are rooted to form whole plantlets (T0 generation), which are then grown to maturity.

  • Screening and Selection: The progeny (T1 and subsequent generations) are screened for the presence of the transgene (e.g., by PCR or Southern blot), reduced expression of the target gene (qRT-PCR), and a significant reduction in seed sinapine content (HPLC).[3][5] Homozygous lines with stable, low-sinapine phenotypes are selected for further development.

Conclusion

The biosynthesis of sinapine esters in Brassica species is a well-defined pathway, offering clear targets for genetic manipulation to improve crop quality. The key enzymes, SGT and SCT, represent critical control points for the accumulation of sinapine in seeds. As demonstrated by numerous studies, the downregulation of these genes, either individually or in combination, can lead to a significant reduction in sinapine content. The protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway, to quantify sinapine esters in various Brassica germplasms, and to develop new crop varieties with enhanced nutritional value. Future research may focus on elucidating the transcriptional regulation of these biosynthetic genes to enable more precise engineering strategies and on exploring the potential biological activities of sinapine and related compounds in pharmaceutical and other applications.

References

The Core Mechanisms of Action of Sinapine Thiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate (ST) is a naturally occurring alkaloid derivative found predominantly in the seeds of cruciferous plants, such as Sinapis alba (white mustard) and Brassica rapa[1]. It is an ester formed between sinapic acid and choline, with a thiocyanate salt moiety[1]. Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for drug development. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development efforts.

Anti-Cancer Mechanisms of Action

This compound has demonstrated notable anti-proliferative and anti-metastatic effects in various cancer models, primarily through the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and cell mobility.

Upregulation of GADD45A in Pancreatic Cancer

In pancreatic cancer (PC), this compound exerts its anti-tumor effects by upregulating the Growth Arrest and DNA Damage-inducible alpha (GADD45A) protein[2]. GADD45A is a crucial tumor suppressor that responds to cellular stress by controlling cell cycle checkpoints, DNA repair, and apoptosis[2].

Signaling Pathway: this compound treatment leads to a significant increase in both the mRNA and protein levels of GADD45A in pancreatic cancer cells[3][4]. This upregulation of GADD45A is associated with the p53 signaling pathway[2][4]. The induction of GADD45A by ST results in G2/M phase cell cycle arrest, thereby inhibiting cell proliferation[2]. Furthermore, ST treatment suppresses the mobility of pancreatic cancer cells, an effect that is reversed by the silencing of GADD45A[4]. This indicates that GADD45A is a key mediator of the anti-cancer effects of this compound in this context.

GADD45A_Pathway ST This compound PC_Cell Pancreatic Cancer Cell ST->PC_Cell GADD45A_mRNA GADD45A mRNA PC_Cell->GADD45A_mRNA increases transcription GADD45A_Protein GADD45A Protein GADD45A_mRNA->GADD45A_Protein translation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest GADD45A_Protein->Cell_Cycle_Arrest Mobility Inhibition of Mobility GADD45A_Protein->Mobility p53 p53 Pathway p53->GADD45A_mRNA Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation

Figure 1: this compound's Upregulation of GADD45A in Pancreatic Cancer.
Inhibition of the KRT6A/S100A2 Axis in Colorectal Cancer

In colorectal cancer (CRC), this compound has been shown to inhibit cell proliferation and mobility by targeting the Keratin 6A (KRT6A) and S100 Calcium-Binding Protein A2 (S100A2) axis[1].

Signaling Pathway: RNA sequencing of CRC cells treated with this compound revealed a significant downregulation of genes involved in keratinization, with KRT6A being the most significantly decreased[1]. This reduction in KRT6A expression subsequently leads to a decrease in its downstream target, S100A2[1]. Both KRT6A and S100A2 are implicated in promoting cancer cell proliferation and metastasis[1]. Overexpression of KRT6A was found to relieve the inhibitory effects of ST on CRC cells, confirming the direct involvement of this axis[1].

KRT6A_S100A2_Pathway ST This compound CRC_Cell Colorectal Cancer Cell ST->CRC_Cell KRT6A_mRNA KRT6A mRNA CRC_Cell->KRT6A_mRNA inhibits transcription KRT6A_Protein KRT6A Protein KRT6A_mRNA->KRT6A_Protein translation S100A2_Protein S100A2 Protein KRT6A_Protein->S100A2_Protein regulates Proliferation Proliferation KRT6A_Protein->Proliferation Mobility Mobility KRT6A_Protein->Mobility S100A2_Protein->Proliferation S100A2_Protein->Mobility

Figure 2: Inhibition of KRT6A/S100A2 Axis by this compound in Colorectal Cancer.

Anti-Inflammatory Mechanism of Action

This compound also exhibits potent anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome.

Inhibition of NLRP3 Inflammasome Activation

In the context of hypertension-induced vascular endothelial dysfunction, this compound has been demonstrated to inhibit the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome[5][6].

Signaling Pathway: The activation of the NLRP3 inflammasome is a key event in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18[7]. This compound treatment in spontaneously hypertensive rats (SHRs) and angiotensin II-induced human umbilical vein endothelial cells (HUVECs) resulted in a significant reduction in the expression of NLRP3 and caspase-1[6]. This inhibition of the NLRP3 inflammasome leads to decreased levels of IL-1β and IL-18, thereby ameliorating vascular endothelial inflammation and injury[5][6].

NLRP3_Inflammasome_Pathway cluster_0 Inflammatory Stimuli (e.g., Angiotensin II) cluster_1 NLRP3 Inflammasome Complex AngII Ang II NLRP3 NLRP3 AngII->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage ST This compound ST->NLRP3 inhibits activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation & Vascular Injury IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation

Figure 3: this compound's Inhibition of the NLRP3 Inflammasome.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)Reference
RKOColorectal Cancer35.5725.26[1]
HCT-15Colorectal Cancer31.3823.38[1]
HCT 116Colorectal Cancer56.6837.06[1]
PANC-1Pancreatic CancerNot ReportedNot Reported[2]
MIA PaCa-2Pancreatic CancerNot ReportedNot Reported[2]
AsPC-1Pancreatic CancerNot ReportedNot Reported[2]

Note: The studies on pancreatic cancer cells demonstrated a dose-dependent inhibition of proliferation with ST concentrations of 20, 40, and 80 µM, but did not report specific IC50 values[2].

Table 2: In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelAnimal ModelTreatment RegimenOutcomeReference
Pancreatic Cancer XenograftNude Mice40 mg/kg ST, intraperitoneally, every 3 days for 18 daysSignificant decrease in tumor proliferation rate and tumor weight.[2]
Colorectal Cancer XenograftNude MiceNot specifiedSignificant decrease in tumor proliferation and tumor weight.[1]

Detailed Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from the methodologies described in the cited literature for assessing the effect of this compound on cancer cell proliferation[1][2].

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., RKO, HCT-116, PANC-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (ST) stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations typically range from 0 to 100 µM. The final DMSO concentration should be kept below 0.1% in all wells.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ST or vehicle control (DMSO).

  • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

CCK8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_ST Treat with Sinapine Thiocyanate (ST) incubate_24h->treat_ST incubate_treatment Incubate for desired time (24/48/72h) treat_ST->incubate_treatment add_cck8 Add CCK-8 reagent incubate_treatment->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_absorbance Read absorbance at 450 nm incubate_cck8->read_absorbance analyze Calculate cell viability read_absorbance->analyze end End analyze->end

Figure 4: Experimental Workflow for the CCK-8 Cell Proliferation Assay.
Western Blotting

This protocol provides a general framework for analyzing protein expression changes induced by this compound, as performed in the referenced studies[1][2].

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GADD45A, anti-KRT6A, anti-S100A2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound as described for the proliferation assay.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model[1][2].

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Cancer cell lines

  • Matrigel (optional)

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of saline or a mixture with Matrigel) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., every 3 days).

  • Measure the tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).

Role of the Thiocyanate Moiety

The specific contribution of the thiocyanate (SCN⁻) moiety to the overall mechanism of action of this compound is not yet fully elucidated in the context of its anti-cancer and specific anti-inflammatory activities. However, thiocyanate itself is known to have biological activities. It can act as a substrate for peroxidases, leading to the formation of hypothiocyanite (OSCN⁻), which has antimicrobial properties. It is plausible that the thiocyanate moiety could influence the compound's stability, solubility, or pharmacokinetic profile, thereby modulating the bioavailability and efficacy of the sinapine molecule. Further research is required to decouple the individual contributions of the sinapine and thiocyanate components to the observed pharmacological effects.

Conclusion

This compound is a promising natural compound with multifaceted mechanisms of action against cancer and inflammation. Its ability to upregulate the tumor suppressor GADD45A in pancreatic cancer and inhibit the pro-proliferative KRT6A/S100A2 axis in colorectal cancer underscores its potential as a targeted anti-cancer agent. Furthermore, its inhibition of the NLRP3 inflammasome highlights its therapeutic potential for inflammatory conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. Future studies should focus on elucidating the precise molecular targets of ST, understanding the specific role of the thiocyanate moiety, and conducting more extensive preclinical and clinical evaluations.

References

The Multifaceted Biological Activities of Sinapine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of sinapine and its derivatives for researchers, scientists, and drug development professionals.

Sinapine, a naturally occurring alkaloid predominantly found in seeds of the Brassicaceae family, such as rapeseed and mustard, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the diverse biological activities of sinapine and its synthetic and natural derivatives, with a focus on their underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds.

Core Biological Activities

Sinapine and its derivatives exhibit a broad spectrum of pharmacological effects, primarily attributed to their potent antioxidant properties. These compounds are effective scavengers of free radicals, a capacity that underpins their protective roles in various pathological conditions. Beyond their antioxidant activity, sinapine and its analogues have demonstrated significant anti-inflammatory, neuroprotective, and anticancer potential.

Antioxidant Activity

The antioxidant capacity of sinapine is a cornerstone of its biological functions. It can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. This activity is crucial in preventing the onset and progression of numerous diseases.

Anti-inflammatory Effects

Sinapine and its derivatives have been shown to modulate key inflammatory pathways. A significant mechanism is the suppression of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and whose dysregulation is implicated in a variety of inflammatory disorders.[1][2] By inhibiting the activation of the NLRP3 inflammasome, sinapine can reduce the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[1][2]

Neuroprotective Properties

The neuroprotective effects of sinapine are multifaceted. One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting AChE, sinapine increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease. Furthermore, sinapine has been shown to modulate the PI3K/Akt/GSK3β signaling pathway, a critical cascade for neuronal survival and function.[4][5] Activation of this pathway by sinapine can protect neurons from apoptosis and injury.[4][5]

Anticancer Potential

Emerging evidence highlights the anticancer activities of sinapine and its derivatives. In various cancer cell lines, these compounds have been shown to inhibit proliferation, induce apoptosis, and suppress metastasis. One notable mechanism involves the downregulation of the FGFR4/FRS2α-ERK1/2 signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance.[6] Additionally, sinapine thiocyanate, a derivative of sinapine, has been found to upregulate Growth Arrest and DNA Damage-inducible Alpha (GADD45A), a protein involved in cell cycle arrest and apoptosis, particularly in pancreatic cancer cells.[3][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of sinapine and its derivatives, providing a comparative overview of their efficacy in various in vitro assays.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Source
Sinapine3.66 (rat cerebral homogenate)[3]
Sinapine22.1 (rat blood serum)[3]

Table 2: Anticancer Activity (Cell Viability)

CompoundCell LineIC50 (µM)Assay DurationSource
Sinapic AcidPC-3 (Prostate)100072 h[8]
Sinapic AcidLNCaP (Prostate)100072 h[8]
This compoundPANC-1 (Pancreatic)~4048 h[3][7]
This compoundMIA PaCa-2 (Pancreatic)~4048 h[3][7]
This compoundAsPC-1 (Pancreatic)~4048 h[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sinapine and its derivatives.

Extraction and Purification of Sinapine from Rapeseed Meal

Objective: To extract and purify sinapine from rapeseed meal.

Protocol:

  • Defatting: The rapeseed meal is first defatted using a solvent such as hexane in a Soxhlet apparatus.[9]

  • Extraction: The defatted meal is then subjected to solid-liquid extraction. A common solvent system is an aqueous ethanol solution (e.g., 70% v/v).[10] The extraction can be performed at elevated temperatures (e.g., 75°C) for a defined period (e.g., 30 minutes) to enhance yield.[10] Emerging technologies like ultrasound-assisted extraction can also be employed to improve efficiency.[10]

  • Purification: The crude extract can be purified using various chromatographic techniques. Cation exchange resins have proven effective for selectively adsorbing and eluting sinapine, yielding a highly purified fraction.[11] A two-step elution process, first with 50% ethanol and then with acidified ethanol, can separate sinapine from other phenolic compounds.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of sinapine on AChE activity.

Protocol:

  • Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[12][13][14]

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound (sinapine) solution at various concentrations

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of sinapine derivatives on cancer cells.

Protocol:

  • Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

  • Procedure:

    • Seed the cancer cells (e.g., PC-3, LNCaP) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., sinapic acid) and incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assay in LPS-induced RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of sinapine by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 15 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.

    • The nitrite concentration is determined using a standard curve of sodium nitrite.

    • The inhibitory effect of the test compound on NO production is calculated relative to the LPS-stimulated control.[18][19]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by sinapine and its derivatives.

Neuroprotection via PI3K/Akt/GSK3β Pathway

G Sinapine Sinapine PI3K PI3K Sinapine->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival & Protection Akt->Neuronal_Survival Promotes GSK3b->Neuronal_Survival Promotes Apoptosis (Inhibition is Protective)

Caption: Sinapine-mediated activation of the PI3K/Akt pathway leading to neuroprotection.

Anticancer Effect via FGFR4/FRS2α-ERK1/2 and NF-κB Pathway

G Sinapine Sinapine FGFR4 FGFR4 Sinapine->FGFR4 Inhibits FRS2a FRS2α FGFR4->FRS2a ERK12 ERK1/2 FRS2a->ERK12 NFkB NF-κB ERK12->NFkB MDR1 MDR1 Expression NFkB->MDR1 Promotes Chemoresistance Chemoresistance MDR1->Chemoresistance G Sinapine Sinapine NLRP3_Inflammasome NLRP3 Inflammasome Activation Sinapine->NLRP3_Inflammasome Inhibits Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation G Sinapine_Thiocyanate This compound GADD45A GADD45A Upregulation Sinapine_Thiocyanate->GADD45A Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) GADD45A->Cell_Cycle_Arrest Apoptosis Apoptosis GADD45A->Apoptosis Cancer_Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Arrest->Cancer_Cell_Proliferation Apoptosis->Cancer_Cell_Proliferation

References

The Role of Sinapine Thiocyanate in Plant Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, chemically known as sinapoylcholine, is a prominent secondary metabolite in plants belonging to the Brassicaceae family, including economically important crops like rapeseed (Brassica napus) and mustard (Brassica juncea). It is an ester of sinapic acid and choline and is primarily accumulated in the seeds. While often referred to in literature and commercial standards as sinapine thiocyanate, within the plant, it exists as sinapoylcholine. This guide will focus on the endogenous form, sinapine, and its multifaceted role in plant metabolism, from its biosynthesis and degradation to its physiological significance as an antinutritional compound, a protectant against UV radiation, and an antioxidant. Understanding the metabolic pathways of sinapine is crucial for efforts in crop improvement and for exploring its potential bioactivities for pharmaceutical applications.

Biosynthesis and Degradation of Sinapine

The metabolic fate of sinapine is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.

Biosynthesis Pathway

The biosynthesis of sinapine originates from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce sinapic acid. The final steps leading to sinapine accumulation, predominantly in seeds, are catalyzed by two key enzymes:

  • UDP-glucose:sinapate glucosyltransferase (SGT): This enzyme catalyzes the formation of 1-O-sinapoyl-β-glucose from sinapic acid and UDP-glucose.

  • Sinapoylglucose:choline sinapoyltransferase (SCT): This enzyme transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, forming sinapine.[1]

Genetic engineering efforts have targeted these enzymes to reduce sinapine content in rapeseed meal. For instance, downregulation of Ferulic Acid 5-Hydroxylase (FAH), an enzyme earlier in the phenylpropanoid pathway, and SCT has led to a significant reduction in sinapine levels in Brassica napus.[2][3]

Sinapine_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway General Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Sinapic_Acid Sinapic Acid Phenylpropanoid_Pathway->Sinapic_Acid SGT SGT Sinapic_Acid->SGT UDP_Glucose UDP-Glucose UDP_Glucose->SGT Sinapoylglucose 1-O-Sinapoyl-β-glucose SCT SCT Sinapoylglucose->SCT Choline Choline Choline->SCT Sinapine Sinapine (Sinapoylcholine) SGT->Sinapoylglucose SCT->Sinapine

Biosynthesis of Sinapine.
Degradation Pathway

During seed germination, sinapine is hydrolyzed to release sinapic acid and choline, which are then utilized by the growing seedling. This catabolic process is primarily mediated by the enzyme sinapine esterase (also known as BnSCE3 in Brassica napus).[4] The liberated sinapic acid can be re-esterified to form other compounds, such as sinapoylmalate, which functions in UV protection in leaves, while choline can be incorporated into phospholipids.[4]

Sinapine_Degradation Sinapine Sinapine (in seeds) Sinapine_Esterase Sinapine Esterase (during germination) Sinapine->Sinapine_Esterase Sinapic_Acid Sinapic Acid Sinapine_Esterase->Sinapic_Acid Choline Choline Sinapine_Esterase->Choline Sinapoylmalate Sinapoylmalate (in leaves) Sinapic_Acid->Sinapoylmalate Phospholipids Phospholipids Choline->Phospholipids

Degradation of Sinapine.

Physiological Roles of Sinapine

Sinapine and its derivatives play diverse roles in plant physiology, ranging from defense and stress protection to influencing seed germination.

Antinutritional Properties

In the context of agriculture, sinapine is primarily known as an antinutritional compound in the seed meal of oilseed rape.[5] Its presence imparts a bitter taste and can reduce the digestibility and nutritional value of the meal for livestock.[5] Consequently, significant research has focused on reducing sinapine content in Brassica crops through genetic engineering.[2][3]

UV-B Protection

Sinapate esters, including sinapine in seeds and its derivative sinapoylmalate in leaves, are effective UV-B absorbents.[6] They accumulate in the epidermal layers of plant tissues and act as a sunscreen, protecting the plant from the damaging effects of UV-B radiation.[6] This protective role is a crucial adaptation for plants exposed to high levels of solar radiation. Furthermore, sinapate esters have been implicated in UV-B-induced stomatal closure, suggesting a role in signaling pathways that regulate gas exchange in response to environmental cues.[7]

Antioxidant Activity

Both sinapine and its precursor, sinapic acid, exhibit antioxidant properties.[8] They can scavenge free radicals, thereby protecting cellular components from oxidative damage.[8] This antioxidant capacity may contribute to the overall stress tolerance of plants.

Interaction with Phytohormones

Recent studies have indicated a link between sinapate esters and the plant hormone abscisic acid (ABA) in the regulation of seed germination. Exogenous application of sinapic acid can promote seed germination by affecting ABA catabolism, leading to reduced levels of active ABA.[9] This suggests a role for sinapine metabolism in modulating hormonal signals that control the transition from seed dormancy to germination.

Sinapine_Physiological_Roles cluster_UV UV-B Protection cluster_Antioxidant Antioxidant Activity cluster_ABA Interaction with ABA Sinapine_UV Sinapine (in seeds) & Sinapoylmalate (in leaves) UV_Absorption UV-B Absorption Sinapine_UV->UV_Absorption Stomatal_Closure Stomatal Closure Sinapine_UV->Stomatal_Closure Sinapine_AO Sinapine & Sinapic Acid ROS_Scavenging ROS Scavenging Sinapine_AO->ROS_Scavenging Sinapine_Metabolism Sinapine Metabolism (during germination) ABA_Catabolism ABA Catabolism Sinapine_Metabolism->ABA_Catabolism Seed_Germination Promotes Seed Germination ABA_Catabolism->Seed_Germination

Physiological Roles of Sinapine.

Quantitative Data on Sinapine Content

The concentration of sinapine varies significantly among different Brassica species and can be manipulated through genetic engineering.

Species/GenotypePlant MaterialSinapine Content (mg/g dry weight)Reference(s)
Brassica napus (Wild Type)Seed3.4 - 12.9[5]
Brassica napus (Transgenic, FAH & SCT antisense)Seed~90% reduction compared to wild type[2][3]
Brassica napus (Transgenic, BnSCE3 overexpression)Seed>95% reduction compared to wild type[10][11]
Brassica junceaSeed Mealup to 8.7[8][12]
Camelina sativa (Wild Type)Seed~2.2[5]
Camelina sativa (Transgenic, PAD expression)Seed~95% reduction compared to wild type[5]

Experimental Protocols

Quantification of Sinapine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of sinapine from Brassica seeds.

1. Sample Preparation:

  • Grind seeds to a fine powder.

  • Defat the seed powder by extraction with a non-polar solvent (e.g., hexane or petroleum ether).

  • Dry the defatted meal to remove residual solvent.

2. Extraction:

  • Extract a known weight of the defatted seed meal (e.g., 100 mg) with a suitable solvent. A common solvent is 70% (v/v) aqueous methanol.

  • The extraction can be performed by refluxing for a defined period (e.g., 20 minutes) or using ultrasonication.[9][13]

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant for HPLC analysis. The supernatant may require filtration through a 0.22 µm filter.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.[9][13]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous acidic solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[9][13]

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.

  • Detection: Sinapine can be detected by UV absorbance, typically at a wavelength of around 330 nm.[9][14]

  • Quantification: A standard curve is generated using a certified sinapine standard (e.g., sinapine bisulfate or this compound). The concentration of sinapine in the samples is then determined by comparing their peak areas to the standard curve.[9]

Experimental_Workflow Start Start: Plant Material (e.g., Seeds) Grinding Grinding Start->Grinding Defatting Defatting (e.g., with Hexane) Grinding->Defatting Extraction Extraction (e.g., 70% Methanol) Defatting->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation HPLC_Analysis HPLC Analysis (C18 column, UV detection) Centrifugation->HPLC_Analysis Data_Analysis Data Analysis (Quantification against standard curve) HPLC_Analysis->Data_Analysis End End: Sinapine Concentration Data_Analysis->End

Experimental Workflow for Sinapine Quantification.
Sinapine Esterase Activity Assay

This is a general protocol to measure the activity of sinapine esterase, the enzyme responsible for sinapine degradation.

1. Enzyme Extraction:

  • Homogenize plant tissue (e.g., germinating seedlings) in a cold extraction buffer (e.g., Tris-HCl or phosphate buffer) with protease inhibitors.

  • Centrifuge the homogenate at high speed to pellet cell debris.

  • The supernatant, containing the crude enzyme extract, can be used for the assay. Further purification steps may be necessary depending on the research goals.

2. Assay Principle:

The activity of sinapine esterase is determined by measuring the rate of sinapine hydrolysis. This can be monitored by:

  • Spectrophotometry: Measuring the decrease in absorbance of sinapine over time at its maximum absorbance wavelength (~330 nm).

  • HPLC: Quantifying the appearance of the product, sinapic acid, or the disappearance of the substrate, sinapine, over time.

3. Spectrophotometric Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer at a specific pH), a known concentration of sinapine, and the enzyme extract.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at ~330 nm over a set period using a spectrophotometer.

  • The rate of the reaction can be calculated from the linear portion of the absorbance vs. time curve.

  • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydrolysis of a specific amount of substrate per unit of time under defined conditions.

Conclusion

Sinapine is a key metabolite in Brassica species with significant implications for both plant physiology and agricultural applications. Its biosynthesis via the phenylpropanoid pathway and subsequent degradation during germination are well-characterized processes that are amenable to genetic manipulation for crop improvement. The roles of sinapine in UV protection, antioxidant defense, and interaction with phytohormone signaling highlight its importance in plant adaptation and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify sinapine and assess its metabolic turnover, paving the way for further discoveries in its biological functions and potential applications.

References

Toxicological Profile of Sinapine Thiocyanate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of sinapine thiocyanate. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of this compound has not been published in publicly accessible literature. Key toxicological studies, such as repeated dose toxicity, genotoxicity, reproductive toxicity, and carcinogenicity, appear to be unavailable. Therefore, a complete risk assessment cannot be conducted at this time. The information provided herein should be interpreted with caution, and further experimental studies are required to establish a definitive safety profile.

Executive Summary

This compound (CAS No. 7431-77-8) is an alkaloid salt demonstrating a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2][3][4][5][6]. While its therapeutic potential is being explored, a comprehensive toxicological profile remains largely uncharacterized in the public domain.

This technical guide provides a detailed overview of the existing toxicological data for this compound and its constituent ion, thiocyanate. It includes information on acute toxicity, insights from pharmacokinetic studies, and a discussion of the necessary, yet currently unavailable, toxicological assessments required for a complete safety profile. This document is intended to serve as a resource for researchers and drug development professionals, highlighting the current state of knowledge and identifying critical data gaps.

Chemical and Physical Properties

PropertyValueReference
CAS Number 7431-77-8[7]
Molecular Formula C₁₇H₂₄N₂O₅S[1]
Molecular Weight 368.45 g/mol [1]

Non-Clinical Toxicology

Acute Toxicity

A Safety Data Sheet (SDS) for this compound provides the following GHS classifications for acute toxicity[7]:

  • Oral: Category 3 (H301: Toxic if swallowed)

  • Dermal: Category 3 (H311: Toxic in contact with skin)

  • Inhalation: Category 3 (H331: Toxic if inhaled)

Specific quantitative data, such as the median lethal dose (LD₅₀) or lethal concentration (LC₅₀), for this compound are not available. However, the toxicity of the thiocyanate anion has been studied using other salt forms.

Table 1: Acute Toxicity Data for Thiocyanate Salts

SubstanceSpeciesRouteLD₅₀Reference
Sodium ThiocyanateRatOral764 mg/kg[5][8]
Sodium ThiocyanateMouseOral362 mg/kg[5]
Potassium ThiocyanateRatOral854 mg/kg[9]

The probable lethal dose of thiocyanate in humans is estimated to be between 15 and 30 grams ingested at one time[5].

Repeated-Dose Toxicity

No repeated-dose toxicity studies (e.g., 28-day or 90-day studies) for this compound have been identified in the public literature. This represents a significant data gap, as these studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

For context, a 90-day oral toxicity study in Wistar rats with ammonium thiocyanate established a NOAEL of 20 mg/kg bw/day, based on effects observed at 100 mg/kg bw/day and higher. The thiocyanate ion is known to affect iodine transport to the thyroid, which can lead to thyroxine-mediated toxicity, particularly at high doses[10][11].

Genotoxicity

There is no available data on the genotoxic potential of this compound. A standard battery of genotoxicity tests would be required to assess its potential to induce gene mutations or chromosomal damage.

Carcinogenicity

No carcinogenicity bioassays for this compound have been found. The SDS for this compound states that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[7]. However, this is likely due to a lack of data rather than negative findings.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

Pharmacokinetics and Metabolism

A recent study investigated the pharmacokinetics of this compound in rats following intravenous, oral, and inhalation administration in the context of treating acute lung injury[3][12].

  • Bioavailability: The absolute bioavailability of this compound was 79.12% via inhalation and 29.82% via oral gavage, relative to intravenous administration. The bioavailability via pulmonary inhalation was 2.7-fold higher than that of intragastric administration[3].

  • Distribution: The study noted a three-compartment pharmacokinetic profile following both intravenous and inhalation administration, with a prolonged systemic residence time for the inhaled formulation[3][12].

  • Metabolism: The primary metabolite of cyanide, which can be a component of thiocyanate-containing compounds, is thiocyanate itself[13]. The metabolism of cyanide can vary based on the physiological state of the animal[13].

Experimental Protocols for Key Toxicological Studies

While specific experimental data for this compound is lacking, this section outlines the standard methodologies for the key toxicological studies required to build a comprehensive safety profile.

Acute Oral Toxicity (Guideline: OECD 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, female rats are used.

  • Procedure: A stepwise procedure is used with a limited number of animals at each step. A starting dose of 300 mg/kg body weight is often used for substances classified as Category 3. The substance is administered by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Endpoint: The study allows for the classification of the substance into a GHS category.

90-Day Repeated Dose Oral Toxicity (Guideline: OECD 408)
  • Objective: To characterize the toxicity profile of a substance following 90 days of repeated oral administration and to establish a NOAEL[14].

  • Test Animals: Typically, rats (e.g., Sprague-Dawley or Wistar) are used, with an equal number of males and females per group[14][15].

  • Procedure: The test substance is administered daily by oral gavage at a minimum of three dose levels, plus a control group, for 90 days. A recovery group may be included to assess the reversibility of any observed effects[2][11].

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmological examinations, and detailed hematology and clinical biochemistry analyses are conducted.

  • Endpoint: At the end of the study, a full necropsy is performed, and organs are weighed and subjected to histopathological examination. The NOAEL is determined as the highest dose at which no adverse treatment-related effects are observed[15].

Bacterial Reverse Mutation Test (Ames Test) (Guideline: OECD 471)
  • Objective: To detect gene mutations (point mutations) induced by a substance[16][17].

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used[16][18].

  • Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to being able to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control[16].

In Vitro Micronucleus Test (Guideline: OECD 487)
  • Objective: To detect chromosomal damage (clastogenesis) or changes in chromosome number (aneugenesis)[19].

  • Test System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) are used[19][20].

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. Cell division is blocked using cytochalasin B to allow for the accumulation of binucleated cells. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in these cells[21][22].

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential[19].

Visualizations

Caption: Workflow for an acute oral toxicity study.

Caption: Key phases of a 90-day repeated dose toxicity study.

genotoxicity_workflow cluster_gene_mutation Gene Mutation cluster_chromo_damage Chromosomal Damage start Genotoxicity Assessment ames Ames Test (OECD 471) - S. typhimurium - E. coli start->ames micronucleus In Vitro Micronucleus Test (OECD 487) start->micronucleus result Weight of Evidence Evaluation ames->result Positive or Negative chrom_ab In Vitro Chromosomal Aberration Test (OECD 473) micronucleus->result chrom_ab->result

Caption: Standard in vitro genotoxicity testing workflow.

signaling_pathway cluster_crc Colorectal Cancer Cells cluster_pc Pancreatic Cancer Cells ST This compound KRT6A KRT6A ST->KRT6A inhibits GADD45A GADD45A ST->GADD45A upregulates S100A2 S100A2 KRT6A->S100A2 Prolif_Inv Proliferation & Invasion S100A2->Prolif_Inv Prolif_Mob Proliferation & Mobility GADD45A->Prolif_Mob inhibits

Caption: Known signaling pathways affected by this compound in cancer cells.

Conclusion and Future Directions

The available data on the toxicology of this compound is insufficient for a comprehensive safety assessment. While its GHS classification indicates acute toxicity, the lack of data from repeated-dose, genotoxicity, reproductive toxicity, and carcinogenicity studies represents a significant knowledge gap. The toxicity profile of the thiocyanate ion, particularly its effects on the thyroid, suggests a potential target organ for this compound, but this requires experimental confirmation.

For the continued development of this compound for any application, particularly pharmaceuticals, a full battery of toxicological studies conducted according to international guidelines (e.g., OECD, ICH) is essential. Future research should prioritize:

  • Acute toxicity studies to determine LD₅₀ and LC₅₀ values.

  • A 90-day repeated-dose oral toxicity study in rodents to identify target organs and establish a NOAEL.

  • A standard battery of genotoxicity tests (Ames, in vitro micronucleus, and an in vivo assay if warranted).

  • Reproductive and developmental toxicity screening studies.

The generation of these data will be critical for understanding the risk profile of this compound and ensuring its safe use.

References

A Comprehensive Review of Sinapine Thiocyanate Research: From Biological Activity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sinapine thiocyanate, a naturally occurring alkaloid predominantly found in the seeds of cruciferous plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This comprehensive technical guide provides a detailed review of the existing research on this compound, focusing on its biological effects, underlying mechanisms of action, and analytical methodologies. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties and Natural Occurrence

This compound is the thiocyanate salt of sinapine, which is an ester of sinapic acid and choline.[1][3] It is abundant in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[4][5] The compound's structure plays a crucial role in its biological activities, which include antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective effects.[2][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7431-77-8[1]
Molecular Formula C₁₇H₂₄N₂O₅S[8]
Molecular Weight 368.45 g/mol [1]
Appearance Light yellow powder[9]
Storage Temperature -20°C[9]
Solubility Soluble in DMSO[8]

Biological Activities and Therapeutic Potential

Research has unveiled a broad spectrum of biological activities for this compound, highlighting its potential as a therapeutic agent for various diseases.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects in preclinical studies, particularly against pancreatic and colorectal cancers.

Pancreatic Cancer:

A study by Wang et al. (2022) revealed that this compound inhibits the proliferation and mobility of pancreatic cancer cells by up-regulating Growth Arrest and DNA Damage-inducible alpha (GADD45A).[2] The study found that this compound treatment led to G2/M phase cell cycle arrest in pancreatic cancer cell lines.[2]

Colorectal Cancer:

Yang et al. (2023) reported that this compound exerts anti-colorectal cancer effects by inhibiting the Keratin 6A (KRT6A)/S100A2 axis.[6] The study showed that this compound suppressed proliferation, induced apoptosis, and arrested the G1 phase of colorectal cancer cells.[6] The IC50 values for its effect on different colorectal cancer cell lines are summarized in Table 2.

Table 2: In Vitro Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

Cell LineTreatment DurationIC50 (μM)Reference
RKO24 h35.57[6]
RKO48 h25.26[6]
HCT-1524 h31.38[6]
HCT-1548 h23.38[6]
HCT 11624 h56.68[6]
HCT 11648 h37.06[6]
Signaling Pathways in Cancer

The anti-cancer activity of this compound is attributed to its modulation of specific signaling pathways.

Sinapine_Thiocyanate_Pancreatic_Cancer_Pathway ST This compound PC_Cell Pancreatic Cancer Cell ST->PC_Cell treatment GADD45A GADD45A Upregulation PC_Cell->GADD45A induces Proliferation Proliferation Inhibition GADD45A->Proliferation Mobility Mobility Inhibition GADD45A->Mobility G2M_Arrest G2/M Phase Arrest GADD45A->G2M_Arrest

This compound's effect on Pancreatic Cancer Cells.

Sinapine_Thiocyanate_Colorectal_Cancer_Pathway ST This compound CRC_Cell Colorectal Cancer Cell ST->CRC_Cell treatment KRT6A_S100A2 KRT6A/S100A2 Axis CRC_Cell->KRT6A_S100A2 inhibits Proliferation Proliferation Inhibition KRT6A_S100A2->Proliferation Apoptosis Apoptosis Induction KRT6A_S100A2->Apoptosis G1_Arrest G1 Phase Arrest KRT6A_S100A2->G1_Arrest

This compound's effect on Colorectal Cancer Cells.
Other Pharmacological Activities

Beyond its anti-cancer properties, this compound exhibits a range of other beneficial effects:

  • Antioxidant and Radioprotective Activity: It has been shown to possess favorable antioxidant and radioprotective properties.[3]

  • Anti-inflammatory Effects: Studies have indicated its potential in reducing inflammation.[2]

  • Hepatoprotective Effects: this compound has been shown to protect the liver from CCl4-induced injury in animal models by improving the antioxidant defense system.[7]

  • Cardiovascular Effects: It may protect vascular endothelial function and has been investigated for its antihypertensive properties.[2][10]

  • Neurological Effects: As an acetylcholinesterase (AChE) inhibitor, it has potential applications in research for Alzheimer's disease, Parkinson's disease, and other neurological disorders.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reference for researchers looking to replicate or build upon these studies.

In Vitro Anti-Cancer Assays

Cell Proliferation Assay (CCK-8):

  • Pancreatic or colorectal cancer cells are seeded in 96-well plates.

  • After cell attachment, they are treated with varying concentrations of this compound (e.g., 0, 20, 40, 80 μM) for 24 or 48 hours.[2][6]

  • Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

  • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader to determine cell viability.

Colony Formation Assay:

  • A low density of cancer cells is seeded in 6-well plates.

  • Cells are treated with this compound at different concentrations.

  • The medium is changed periodically for a duration of approximately two weeks to allow for colony formation.

  • Colonies are fixed with methanol and stained with crystal violet.

  • The number of colonies is counted to assess the long-term proliferative capacity of the cells.[2][6]

Cell Cycle Analysis (Flow Cytometry):

  • Cancer cells are treated with this compound for a specified time.

  • Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[2][6]

In Vivo Xenograft Tumor Models

Pancreatic Cancer Model:

  • Athymic nude mice are subcutaneously injected with pancreatic cancer cells.

  • Once tumors reach a certain volume (e.g., 40-60 mm³), mice are randomly assigned to treatment and control groups.

  • The treatment group receives intraperitoneal injections of this compound (e.g., 40 mg/kg) every 3 days.[2]

  • The control group receives injections of the vehicle (e.g., DMSO).[2]

  • Tumor volume is measured regularly.

  • After a set period (e.g., 18 days), mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for GADD45A and Ki67.[2]

Colorectal Cancer Model:

  • A similar protocol to the pancreatic cancer model is followed, using colorectal cancer cells.

  • Mice are treated with this compound for a specified duration (e.g., 30 days).[6]

  • Tumor growth is monitored, and upon completion of the study, tumors are harvested for analysis.[6]

Experimental_Workflow_In_Vivo_Xenograft Start Start Cell_Injection Subcutaneous injection of cancer cells into mice Start->Cell_Injection Tumor_Growth Allow tumors to grow to a specific volume Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (treatment group) or vehicle (control) Randomization->Treatment Monitoring Monitor tumor volume and animal health regularly Treatment->Monitoring Endpoint Euthanize mice and harvest tumors for analysis Monitoring->Endpoint Analysis Immunohistochemistry, Western Blot, etc. Endpoint->Analysis End End Analysis->End

Workflow for In Vivo Xenograft Tumor Model Studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the determination and quantification of this compound in various matrices.

Table 3: HPLC Parameters for this compound Analysis

ParameterConditionReference
Column C18[11]
Mobile Phase Acetonitrile and 3% acetic acid (10:90, v/v)[11]
Flow Rate 0.8 mL/min[11]
Detection Wavelength 330 nm[12]
Column Temperature 25 °C[11]
Detection Limit 0.20 µg/mL (as sinapine)[12]
Quantification Limit 0.50 µg/mL (as sinapine)[12]

A study by Ge et al. (2014) utilized these HPLC conditions to determine the concentration of this compound in fresh and cooked radish juice, finding levels of 3.33 µg/g and 1.49 µg/g, respectively.[11]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. A study by Guan et al. (2022) investigated the metabolic and pharmacokinetic characteristics of this compound in rats.

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (100 mg/kg)Reference
Cmax (Maximum Plasma Concentration) -47.82 ± 18.77 nM[13]
Tmax (Time to Cmax) -88.74 ± 20.08 min[13]
Apparent Volume of Distribution 107.51 ± 21.16 L/kg78.60 ± 14.44 L/kg[13]
Oral Absolute Bioavailability -1.84%[13]

The study identified that this compound undergoes extensive metabolism, including deamination, demethylation, reduction, dehydration, glucuronide incorporation, and sulfate incorporation, leading to the formation of 11 metabolites.[14] The low oral bioavailability suggests that further formulation strategies may be needed to enhance its systemic absorption.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a wide array of pharmacological activities, particularly in the realm of oncology. Its ability to modulate key signaling pathways involved in cancer cell proliferation and survival underscores its therapeutic potential. However, further research is warranted to fully elucidate its mechanisms of action in other disease models. The low oral bioavailability of this compound presents a challenge for its clinical development, and future studies should focus on developing novel drug delivery systems to improve its pharmacokinetic profile. Additionally, long-term toxicity studies are necessary to establish its safety profile for potential human use. The comprehensive data presented in this guide provides a solid foundation for future investigations into this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sinapine Thiocyanate from Mustard Seed Meal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine is the predominant phenolic compound found in mustard seed meal, a major byproduct of mustard oil production. It is most commonly found as sinapine thiocyanate. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in oncology, where it has been shown to inhibit the proliferation and mobility of pancreatic cancer cells through the upregulation of the GADD45A signaling pathway.

These application notes provide detailed protocols for the extraction of this compound from mustard seed meal, methods for its quantification, and an overview of the key signaling pathway it modulates.

Data Presentation: Quantitative Comparison of Extraction Methods

The yield of sinapine from mustard seed meal is significantly influenced by the extraction methodology employed. Below is a summary of quantitative data from various studies, providing a comparison of different extraction techniques.

Extraction MethodKey ParametersSinapine Yield (mg/g of dry matter)Reference
Conventional Solvent Extraction70% (v/v) ethanol, 75°C, 30 min~5.5 - 6.0[1]
Ultrasound-Assisted Extraction (UAE)70% ethanol, 75°C, 100% ultrasound amplitude6.90 ± 0.03[1]
Supercritical CO2 (SC-CO2) Pretreatment + Conventional ExtractionSC-CO2: 350 bar, 40°C; Extraction: 70% ethanol, 75°C, 30 minYield increased by 24.4% compared to control[1][2]
SC-CO2 Pretreatment + UAESC-CO2: 350 bar, 40°C; UAE: 70% ethanol, 75°C, 100% amplitudeYield increased by 32% compared to control[1][2]
pH-Modified Solvent Extraction70% ethanol/buffered aqueous solution at pH 215.73 µmol/g[3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol outlines a standard method for the extraction of this compound using a solvent-based approach.

Materials:

  • Mustard seed meal (defatted or non-defatted)

  • Ethanol (70% v/v)

  • Three-necked flask

  • Condensation column

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Filter paper (0.20 µm)

Procedure:

  • Weigh a known amount of mustard seed meal and place it in the three-necked flask.

  • Add 70% (v/v) ethanol to the flask to a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Set up the flask with the condensation column and place it on the heating mantle.

  • Heat the mixture to 75°C while stirring continuously for 30 minutes.[1]

  • After 30 minutes, turn off the heat and allow the mixture to cool to room temperature.

  • Centrifuge the mixture at 4713 x g for 10 minutes at 4°C to separate the supernatant from the solid residue.[1]

  • Carefully decant the supernatant, which contains the extracted this compound.

  • Filter the supernatant through a 0.20 µm filter prior to analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency of this compound.

Materials:

  • Mustard seed meal

  • Ethanol (70% v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Centrifuge

  • Filter paper (0.20 µm)

Procedure:

  • Place a known amount of mustard seed meal into a beaker or flask.

  • Add 70% (v/v) ethanol at a defined solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the temperature of the ultrasonic bath to 75°C and the ultrasound amplitude to 100%.[1]

  • Sonicate the mixture for a predetermined time (e.g., 30 minutes).

  • After sonication, centrifuge the mixture at 4713 x g for 10 minutes at 4°C.[1]

  • Collect the supernatant and filter it through a 0.20 µm filter.

Protocol 3: Supercritical CO2 (SC-CO2) Pretreatment for Defatting

This protocol describes a pretreatment step to remove lipids from the mustard seed meal, which can enhance the subsequent extraction of this compound.

Materials:

  • Mustard seed meal

  • Supercritical fluid extraction system

  • Carbon dioxide (99.99% purity)

Procedure:

  • Load a known quantity of mustard seed meal (e.g., 150 g) into the extraction vessel of the SC-CO2 system.[1]

  • Set the extraction parameters: pressure at 350 bar and temperature at 40°C.[1]

  • Maintain a constant CO2 flow rate (e.g., 60 g/min ).[1]

  • Continue the extraction until the desired amount of oil has been removed.

  • Depressurize the system and collect the defatted mustard seed meal.

  • The defatted meal can then be used in Protocol 1 or 2 for this compound extraction.

Protocol 4: Quantification of Sinapine by UHPLC-DAD

This protocol details the analytical method for quantifying the concentration of sinapine in the extracts.

Instrumentation and Columns:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD)

  • C18 Accucore aQ column (100 × 3 mm, 2.6 µm particle size) or equivalent[1]

Reagents:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Solvent C: 0.1% Formic acid in water

  • Sinapine standard for calibration curve

Procedure:

  • Prepare a series of standard solutions of sinapine of known concentrations.

  • Filter the mustard seed meal extracts through a 0.20 µm filter.

  • Set up the UHPLC system with a gradient elution program. An example gradient is as follows:

    • Start with a composition of solvents A, B, and C.

    • Program a gradient to increase the concentration of solvent B over a set time to elute the compounds.

  • Set the column temperature to 48°C and the flow rate to 0.8 mL/min.[4]

  • Inject a known volume (e.g., 20 µL) of the standard solutions and the filtered extracts into the UHPLC system.[4]

  • Monitor the absorbance at 320 nm, which is the maximum absorbance wavelength for sinapine.[4]

  • Identify the sinapine peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the sinapine standards against their concentrations.

  • Calculate the concentration of sinapine in the extracts based on their peak areas and the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis mustard_seed_meal Mustard Seed Meal conventional Conventional Solvent Extraction mustard_seed_meal->conventional uae Ultrasound-Assisted Extraction (UAE) mustard_seed_meal->uae scco2 SC-CO2 Pretreatment (Defatting) mustard_seed_meal->scco2 centrifugation Centrifugation conventional->centrifugation uae->centrifugation scco2->conventional Defatted Meal scco2->uae Defatted Meal filtration Filtration (0.20 µm) centrifugation->filtration uhplc UHPLC-DAD Quantification filtration->uhplc

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway of this compound in Pancreatic Cancer Cells

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes st This compound gadd45a GADD45A Upregulation st->gadd45a p53 p53 Activation gadd45a->p53 p38_mapk p38 MAPK Activation gadd45a->p38_mapk cdk1_cyclinB1 CDK1/CyclinB1 Inhibition gadd45a->cdk1_cyclinB1 cell_cycle_arrest G2/M Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p38_mapk->apoptosis cdk1_cyclinB1->cell_cycle_arrest proliferation_inhibition Inhibition of Cell Proliferation & Mobility cell_cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

Caption: this compound upregulates GADD45A, leading to cell cycle arrest and apoptosis.

References

Sinapine Thiocyanate: Application Notes for Acetylcholinesterase Inhibition in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sinapine thiocyanate as a potential acetylcholinesterase (AChE) inhibitor for Alzheimer's disease (AD) research. This document includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a visualization of the relevant biological pathways.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. One of the key pathological hallmarks of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE is a well-established therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of AD.

Sinapine, an alkaloid naturally found in seeds of the Brassicaceae family, has been identified as a potent inhibitor of AChE.[1][2] this compound, a salt of sinapine, is investigated for its potential in AD research due to its anticholinesterase activity. These notes provide the available data on sinapine's AChE inhibitory action and protocols for its investigation.

Note: The majority of the currently available research has been conducted on sinapine. While this compound is a salt of sinapine, specific quantitative data on the acetylcholinesterase inhibitory activity of the thiocyanate form is not extensively available in the reviewed literature. The data presented below is for sinapine.

Data Presentation

The inhibitory effect of sinapine on acetylcholinesterase activity has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

CompoundSource of AChEIC50 (μM)Reference
SinapineRat Cerebral Homogenate3.66[1]
SinapineRat Blood Serum22.1[1]

Experimental Protocols

A widely used method for determining acetylcholinesterase activity and the inhibitory potential of compounds like this compound is the Ellman's assay.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methodologies for the colorimetric determination of AChE activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme's activity.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 140 µL of phosphate buffer, 10 µL of the this compound dilution, and 10 µL of the AChE solution.

    • Control wells: Add 140 µL of phosphate buffer, 10 µL of the buffer (or solvent control), and 10 µL of the AChE solution.

    • Blank wells: Add 150 µL of phosphate buffer and 10 µL of the this compound dilution (to account for any absorbance from the compound itself).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • To all wells (except the blank), add 10 µL of the DTNB solution.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as thiocholine, a product of ATCI hydrolysis by AChE, reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the in vitro evaluation of this compound as an acetylcholinesterase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Sinapine Thiocyanate Dilutions assay_setup Set up 96-well Plate (Test, Control, Blank) prep_compound->assay_setup prep_enzyme Prepare AChE Solution prep_enzyme->assay_setup prep_reagents Prepare DTNB and ATCI Solutions reaction Initiate Reaction with ATCI prep_reagents->reaction incubation Incubate at Controlled Temperature assay_setup->incubation incubation->reaction measurement Measure Absorbance at 412 nm reaction->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for IC50 determination of this compound.

Signaling Pathway

Inhibition of acetylcholinesterase by compounds like sinapine leads to an increase in acetylcholine levels in the synaptic cleft. This elevated acetylcholine can then activate postsynaptic acetylcholine receptors (muscarinic and nicotinic), triggering downstream signaling cascades that are crucial for neuronal survival and function. These pathways are often dysregulated in Alzheimer's disease.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Activates AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Sinapine Sinapine Thiocyanate Sinapine->AChE Inhibits PI3K PI3K AChR->PI3K MAPK MAPK/ERK Pathway AChR->MAPK NGF_TrkA NGF/TrkA Signaling AChR->NGF_TrkA Modulates Akt Akt PI3K->Akt Survival Neuronal Survival & Plasticity Akt->Survival CREB CREB MAPK->CREB CREB->Survival NGF_TrkA->PI3K NGF_TrkA->MAPK

References

Application Notes and Protocols: Sinapine Thiocyanate in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of sinapine thiocyanate in agricultural research, focusing on its role as a plant growth promoter and a bioherbicide. The detailed protocols provided herein are intended to serve as a starting point for researchers to investigate its efficacy and mechanisms of action.

Application in Plant Growth Promotion

This compound contains sinapic acid, a known modulator of abscisic acid (ABA) homeostasis, which plays a crucial role in seed dormancy and germination.[1][2][3][4] By influencing ABA catabolism, sinapic acid can promote seed germination and early seedling growth.[1][2][3]

Quantitative Data Presentation

The following table is an example of how to present quantitative data from a seed germination and seedling growth experiment.

Treatment (this compound)Germination Rate (%)Root Length (cm)Shoot Length (cm)Seedling Biomass (mg)
Control (0 µM)85.2 ± 2.54.1 ± 0.33.5 ± 0.210.2 ± 0.8
10 µM92.1 ± 1.85.3 ± 0.44.2 ± 0.312.5 ± 1.1
50 µM95.5 ± 1.56.8 ± 0.55.1 ± 0.415.1 ± 1.3
100 µM93.8 ± 2.16.2 ± 0.44.8 ± 0.314.2 ± 1.2
200 µM88.3 ± 2.85.1 ± 0.54.0 ± 0.411.8 ± 1.0

Data are presented as mean ± standard deviation.

Experimental Protocol: Seed Germination and Seedling Vigor Assay

This protocol details a method to assess the effect of this compound on seed germination and early seedling growth of a model plant like Arabidopsis thaliana or a crop species.

1. Materials:

  • This compound (purity ≥ 95%)
  • Seeds of the target plant species
  • Sterile distilled water
  • Murashige and Skoog (MS) medium including vitamins
  • Agar
  • Petri dishes (90 mm)
  • Growth chamber with controlled light and temperature
  • Micropipettes and sterile tips
  • Forceps

2. Preparation of Treatment Solutions:

  • Prepare a 10 mM stock solution of this compound in sterile distilled water.
  • From the stock solution, prepare working solutions of 10 µM, 50 µM, 100 µM, and 200 µM in sterile MS medium. A control solution will be MS medium without this compound.

3. Seed Sterilization and Plating:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.
  • Aseptically place 50-100 seeds on each Petri dish containing the solidified MS medium with the respective concentrations of this compound.

4. Incubation and Data Collection:

  • Seal the Petri dishes and place them in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod.
  • Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.
  • After 10-14 days, carefully remove the seedlings and measure the primary root length and shoot length.
  • Determine the fresh biomass of the seedlings. For dry biomass, dry the seedlings at 60°C for 48 hours.

5. Data Analysis:

  • Calculate the germination rate for each treatment.
  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments for all measured parameters.

Experimental Workflow

Seed_Germination_Assay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_sol Prepare Sinapine Thiocyanate Solutions plate_seeds Plate Seeds on Treatment Media prep_sol->plate_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->plate_seeds incubate Incubate in Growth Chamber plate_seeds->incubate record_germ Record Germination incubate->record_germ measure_growth Measure Seedling Growth Parameters incubate->measure_growth analyze_data Statistical Analysis record_germ->analyze_data measure_growth->analyze_data Sinapine_Signaling cluster_input Input Compound cluster_hydrolysis Hydrolysis cluster_ABA ABA Signaling Pathway ST This compound SA Sinapic Acid ST->SA Hydrolysis Choline Choline ST->Choline Hydrolysis ABA_catabolism ABA Catabolism SA->ABA_catabolism Promotes ABA_biosynthesis ABA Biosynthesis ABA Abscisic Acid (ABA) ABA_biosynthesis->ABA ABA->ABA_catabolism Degradation ABA_receptor ABA Receptor ABA->ABA_receptor Binds to Signaling_cascade Downstream Signaling ABA_receptor->Signaling_cascade Activates Seed_dormancy Seed Dormancy Signaling_cascade->Seed_dormancy Maintains Germination Germination Seed_dormancy->Germination Inhibits Bioherbicide_Assay cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis sow_seeds Sow Weed and Crop Seeds pre_em Pre-emergence sow_seeds->pre_em post_em Post-emergence (2-4 leaf stage) sow_seeds->post_em prep_sol Prepare Sinapine Thiocyanate Solutions pre_em->prep_sol post_em->prep_sol apply_treat Apply Treatments in Spray Chamber prep_sol->apply_treat incubate Incubate in Greenhouse apply_treat->incubate assess_damage Assess Weed Control & Crop Injury incubate->assess_damage measure_biomass Measure Biomass incubate->measure_biomass analyze_data Dose-Response Analysis assess_damage->analyze_data measure_biomass->analyze_data

References

Investigating the Antioxidant Properties of Sinapine Thiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine thiocyanate is a naturally occurring alkaloid found predominantly in the seeds of cruciferous plants, such as rapeseed and mustard.[1] Emerging research has highlighted its various pharmacological activities, including anti-inflammatory, anti-angiogenic, and notably, antioxidant effects.[1] This document provides detailed application notes and experimental protocols for investigating the antioxidant properties of this compound, aimed at guiding researchers in the fields of natural product chemistry, pharmacology, and drug development.

The antioxidant potential of a compound can be attributed to its ability to scavenge free radicals and to modulate cellular antioxidant defense mechanisms. This compound is believed to exert its antioxidant effects through both direct radical scavenging and by activating endogenous antioxidant pathways, such as the Nrf2 signaling pathway.[2][3] These application notes will cover key in vitro chemical and cell-based assays to characterize these properties.

Data Presentation

The antioxidant capacity of this compound can be quantified using various assays. The following table summarizes key quantitative data. Researchers are encouraged to generate data for assays where values are not yet determined.

Antioxidant AssayParameterReported Value for this compoundPositive ControlReported Value for Positive Control
DPPH Radical Scavenging Assay IC50 (µg/mL)~115Ascorbic Acid~10
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents)Data not availableTrolox1.0
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100 µmol)Data not availableQuercetin100

IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. TEAC: Trolox Equivalent Antioxidant Capacity. CAA Value: Cellular Antioxidant Activity value, expressed as quercetin equivalents.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from standard procedures and can be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol and 100 µL of the sample/standard solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a standard curve using Trolox at various concentrations.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay. The TEAC value is determined by comparing the antioxidant activity of the sample to that of the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in fluorescence. [4][5] Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

  • Quercetin (positive control)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium for 1 hour.

  • Loading of Fluorescent Probe:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation: The CAA value is calculated by integrating the area under the fluorescence versus time curve. The results are typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Signaling Pathway and Experimental Workflow Visualization

The antioxidant effects of this compound are potentially mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The following diagrams illustrate the proposed mechanism and the experimental workflow.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sinapine Sinapine Thiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex Sinapine->Keap1_Nrf2 Inhibition of interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 Cysteine Residues Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitin Degradation Keap1_Nrf2->Ub Proteasomal Degradation Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Experimental_Workflow cluster_invitro In Vitro Chemical Assays cluster_incellulo In Cellulo Assays DPPH DPPH Assay Data_Analysis_IC50 IC50 Calculation DPPH->Data_Analysis_IC50 ABTS ABTS Assay Data_Analysis_TEAC TEAC Calculation ABTS->Data_Analysis_TEAC CAA Cellular Antioxidant Activity (CAA) Assay Data_Analysis_CAA CAA Value Calculation CAA->Data_Analysis_CAA Nrf2_activation Nrf2 Pathway Activation Studies (e.g., Western Blot, qPCR) Data_Analysis_Nrf2 Protein/Gene Expression Analysis Nrf2_activation->Data_Analysis_Nrf2 Sinapine This compound Sinapine->DPPH Sinapine->ABTS Sinapine->CAA Sinapine->Nrf2_activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Sinapic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of sinapic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of sinapic acid and its derivatives, providing targeted solutions to enhance your analytical results.

1. Why am I observing poor peak shape (e.g., peak fronting or tailing) for sinapic acid and its derivatives?

Poor peak shape is a common issue that can often be resolved by addressing the mobile phase composition and its interaction with the analyte and stationary phase.

  • Problem: Peak tailing is frequently observed for acidic compounds like sinapic acid. This can be due to secondary interactions between the analyte and the stationary phase.

  • Solution: Acidifying the mobile phase can suppress the ionization of sinapic acid, reducing these secondary interactions and resulting in more symmetrical peaks. It is recommended to adjust the mobile phase pH to be at least one or two units away from the pKa of the analytes.[1][2] For sinapic acid, which is an acidic compound, lowering the pH will keep it in its neutral, less polar form, leading to better retention and peak shape in reversed-phase HPLC.[2][3][4]

  • Practical Tip: Incorporate a small percentage of an acid, such as formic acid, acetic acid, or phosphoric acid, into the aqueous component of your mobile phase.[5][6][7] For example, a mobile phase containing 0.15% formic acid has been shown to be effective.[7]

2. My peaks for different sinapic acid derivatives are not well-resolved. How can I improve the separation?

Improving resolution often involves optimizing the mobile phase composition, gradient, and flow rate.

  • Problem: Co-elution or overlapping peaks of sinapic acid, sinapine, sinapoyl glucose, and other derivatives can make accurate quantification difficult.[8]

  • Solutions:

    • Mobile Phase Composition: The choice and ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous phase is critical. Methanol is a common and effective organic modifier for the separation of sinapic acid derivatives.[5][9] Experiment with different ratios to find the optimal selectivity.

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate a complex mixture of sinapic acid derivatives with varying polarities.[5][9] This allows for the elution of more strongly retained compounds in a reasonable time with good peak shape.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. A flow rate of 0.8 mL/min has been successfully used for the separation of sinapic acid derivatives.[5][10]

    • pH Adjustment: As mentioned for peak shape, adjusting the mobile phase pH can also significantly alter the selectivity between different derivatives.[2][3][4]

3. What is the best column for separating sinapic acid derivatives?

The choice of HPLC column is fundamental to achieving a good separation.

  • Recommendation: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the analysis of sinapic acid and its derivatives.[6][11] These columns separate compounds based on their hydrophobicity.

  • Column Specifications: Look for columns with a particle size of 5 µm and dimensions such as 4.6 mm x 250 mm for standard HPLC applications.[6]

4. I am experiencing a drifting baseline in my chromatogram. What could be the cause?

A drifting baseline can be caused by several factors related to the mobile phase or the detector.

  • Problem: A rising or falling baseline, especially during a gradient run, can interfere with peak integration and reduce sensitivity.

  • Causes and Solutions:

    • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can lead to a drifting baseline.[12][13] Always use HPLC-grade solvents and freshly prepared mobile phases.[12]

    • Lack of Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions. Ensure the column is flushed with the starting mobile phase until a stable baseline is achieved before injecting the sample.

    • Mismatched Mobile Phase Absorbance: If the absorbance of the mobile phase components changes significantly during a gradient, it can cause the baseline to drift. Adding a small amount of the same acid modifier to both the aqueous and organic phases can help to create a flatter baseline.[1]

    • Temperature Fluctuations: Ensure the column and mobile phase are maintained at a constant temperature. A column heater can help to improve reproducibility.[5]

5. How should I prepare my samples for HPLC analysis of sinapic acid derivatives?

Proper sample preparation is crucial for obtaining accurate and reproducible results and for protecting your HPLC system.

  • Extraction: Sinapic acid and its derivatives are often extracted from plant materials. A common and efficient extraction solvent is 70% methanol.[5]

  • Filtration: All samples and mobile phases should be filtered through a 0.45 µm filter before use to remove particulate matter that could block the column or tubing.[5]

  • Dilution: It may be necessary to dilute the sample extract to fall within the linear range of the detector. Diluting the extract with the initial mobile phase can also improve peak shape.[5]

Data Presentation: HPLC Method Parameters

The following tables summarize typical HPLC parameters used for the separation of sinapic acid derivatives, providing a starting point for method development.

Table 1: Mobile Phase Compositions

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Elution TypeReference
Water/Methanol (90:10) with 1.2% o-phosphoric acid100% Methanol with 0.1% o-phosphoric acidGradient[14]
Water with 1% Acetic AcidAcetonitrile with 1% Acetic AcidIsocratic (60:40)[6]
0.05 M Acetate Buffer (pH 4.7)100% MethanolGradient[9]
0.15% Formic Acid in WaterMethanolIsocratic (80:20)[7]
Water with Acetic Acid (pH 2.74)AcetonitrileGradient[15]

Table 2: Instrumental Conditions

ParameterRecommended ValueReference
Column C18, 5 µm, 4.6 x 250 mm[6]
Flow Rate 0.8 - 1.0 mL/min[5][6]
Column Temperature 25 - 35 °C[5][7]
Detection Wavelength 320 - 330 nm[5][9]
Injection Volume 10 - 20 µL[6]

Experimental Protocols

Protocol 1: General HPLC Method for Sinapic Acid Derivatives

This protocol provides a general starting point for the separation of sinapic acid derivatives from a plant extract.

  • Sample Preparation:

    • Extract the plant material with 70% methanol.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase if necessary.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) monitoring at 325 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G Troubleshooting Poor Peak Resolution start Start: Poor Peak Resolution Observed check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_gradient Modify gradient slope or duration check_mobile_phase->adjust_gradient No check_ph Is the mobile phase pH appropriate? check_mobile_phase->check_ph Yes change_organic_solvent Try a different organic solvent (e.g., Acetonitrile) adjust_gradient->change_organic_solvent adjust_gradient->check_ph change_organic_solvent->check_ph adjust_ph Adjust pH to improve selectivity check_ph->adjust_ph No check_flow_rate Is the flow rate optimized? check_ph->check_flow_rate Yes adjust_ph->check_flow_rate reduce_flow_rate Decrease the flow rate check_flow_rate->reduce_flow_rate No check_column Is the column performing well? check_flow_rate->check_column Yes reduce_flow_rate->check_column replace_column Replace the column check_column->replace_column No end_good End: Resolution Improved check_column->end_good Yes end_bad End: Further Optimization Needed replace_column->end_bad

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Diagram 2: Factors Influencing HPLC Separation of Sinapic Acid Derivatives

G Key Factors in HPLC Separation Separation Optimal HPLC Separation Mobile_Phase Mobile Phase Separation->Mobile_Phase Column Stationary Phase (Column) Separation->Column Instrument Instrumental Parameters Separation->Instrument Sample Sample Properties Separation->Sample Composition Composition (Organic:Aqueous) Mobile_Phase->Composition pH pH Mobile_Phase->pH Additives Additives (Acid, Buffer) Mobile_Phase->Additives Column_Type Column Type (e.g., C18) Column->Column_Type Dimensions Dimensions & Particle Size Column->Dimensions Flow_Rate Flow Rate Instrument->Flow_Rate Temperature Temperature Instrument->Temperature Analyte_Properties Analyte Polarity & pKa Sample->Analyte_Properties Sample_Matrix Sample Matrix Effects Sample->Sample_Matrix

Caption: Interrelated factors affecting the separation of sinapic acid derivatives.

References

Stability of sinapine thiocyanate in different solvents and conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of sinapine thiocyanate in various solvents and conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored in a cool, dark, and dry place. Recommended storage temperatures are typically between 2°C - 8°C or at -20°C for long-term storage.[1][2][3][4] It is crucial to keep the container tightly sealed to avoid moisture, as the compound can be hygroscopic.[3] Some suppliers recommend using the product immediately after opening, suggesting sensitivity to atmospheric conditions.[2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Generally, solutions are less stable than the solid compound and should be prepared fresh. One study on a 70% methanol solution of sinapine showed significant degradation at room temperature over time.[5] For analytical purposes, if storage is necessary, it is recommended to keep solutions at or below -20°C.[6]

Q3: What is the main degradation pathway for this compound?

A3: The primary degradation pathway for sinapine is the hydrolysis of the ester bond, which results in the formation of sinapic acid and choline.[7][8] This hydrolysis is particularly accelerated under basic (alkaline) pH conditions.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are limited, sinapic acid and its derivatives are known to have high photostability and act as UV absorbers.[9] However, as a general precaution for phenolic compounds, it is recommended to protect solutions from light to minimize the risk of photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low assay results for this compound. Degradation of the compound in solution due to improper storage (e.g., room temperature, exposure to light) or use of a basic solvent.Prepare solutions fresh before use. Store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively.[6] Use acidic or neutral solvents for dissolution where possible. Buffer solutions to a slightly acidic pH if compatible with the experimental design.
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products, primarily sinapic acid.Confirm the identity of the new peak by comparing its retention time with a sinapic acid standard. This indicates hydrolysis of your this compound.
Precipitation of the compound from an aqueous solution. This compound has limited solubility in water. The use of a solvent in which it is not fully soluble.Refer to solubility data. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[3] For aqueous solutions, consider using a co-solvent like ethanol or preparing a more dilute solution.
Color change of the solution (e.g., yellowing). Degradation of the sinapine moiety. While sinapine bisulfate has been shown to be stable to autoclaving, its free acid form, sinapic acid, can degrade and form colored substances under heat.[2]This indicates compound degradation. The solution should be discarded and a fresh one prepared. Avoid exposing solutions to high temperatures unless part of a specific experimental protocol.

Stability Data

The following table summarizes the available data on the stability of sinapine in solution. Note that quantitative data is limited, and much of the information is inferred from studies on other sinapine salts or related compounds.

Solvent Condition Observation Quantitative Data (Degradation %) Source
70% MethanolRoom TemperatureSignificant degradation over time.Day 1: 6.97% Day 2: 20.95% Day 3: 40.39% Day 30: 84.92%[5]
70% MethanolFrozenNo significant change.Not specified[5]
Distilled WaterAutoclaving (121°C, 0.1 MPa, 45 min)No evidence of structural or color changes (for sinapine bisulfate).Not applicable[2]
Aqueous solution (pH 2)Not specifiedFavors extraction of sinapine, suggesting good stability.Not specified[10]
Aqueous solution (pH 12)Not specifiedPromotes hydrolysis to sinapic acid.Not specified[10]
DMSO-20°CRecommended for short-term (1 month) stock solution storage.Stable for 1 month[6]
DMSO-80°CRecommended for long-term (6 months) stock solution storage.Stable for 6 months[6]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. Such studies are essential for developing stability-indicating analytical methods.[11][12][13]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 2, 6, 12, 24 hours).

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see example below).

Example HPLC Method for this compound Analysis

This is an example of a reversed-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.[5][7][14]

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: A gradient elution is often used.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Diode array detector (DAD) set at approximately 330 nm, which is near the absorbance maximum for sinapine.[5]

  • Injection Volume: 10-20 µL

Visualizations

Stability_Factors cluster_conditions Environmental Conditions cluster_compound Compound State cluster_degradation Degradation Pathway Temperature Temperature This compound This compound Temperature->this compound affects stability Light Light Light->this compound affects stability pH pH pH->this compound affects stability Moisture Moisture Moisture->this compound affects stability Solvent Solvent Solvent->this compound affects stability Hydrolysis Hydrolysis This compound->Hydrolysis undergoes Sinapic Acid Sinapic Acid Hydrolysis->Sinapic Acid yields Choline Choline Hydrolysis->Choline yields Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Sample at Time Points Sample at Time Points Acid Hydrolysis->Sample at Time Points Base Hydrolysis->Sample at Time Points Oxidation->Sample at Time Points Thermal Stress->Sample at Time Points Photolytic Stress->Sample at Time Points Analyze by HPLC Analyze by HPLC Sample at Time Points->Analyze by HPLC End End Analyze by HPLC->End

References

Technical Support Center: Sinapine Thiocyanate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sinapine thiocyanate. The information is designed to address specific issues that may arise during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

Under typical experimental and storage conditions, this compound can degrade into several products. The primary degradation pathway for the sinapine cation is hydrolysis of the ester bond, yielding sinapic acid and choline.[1] The thiocyanate anion can also degrade under certain conditions.

Q2: What conditions are known to accelerate the degradation of this compound?

The stability of this compound is influenced by several factors:

  • pH: Alkaline conditions significantly promote the hydrolysis of sinapine to sinapic acid and choline.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of both the sinapine cation and the thiocyanate anion. The thiocyanate ion may decompose at high temperatures to produce hydrogen sulfide (H₂S) or free sulfur.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of the thiocyanate anion.

  • Oxidizing Agents: The thiocyanate ion is susceptible to oxidation, which can be initiated by common laboratory oxidizing agents or by enzymatic action, leading to the formation of products such as cyanide and sulfate.[2]

Q3: How can I prevent the degradation of my this compound samples?

To ensure the stability of this compound solutions, consider the following precautions:

  • Storage Conditions: Store solid this compound at 2-8°C in a dry, dark place.

  • Solution Preparation: Prepare solutions fresh whenever possible. If storage is necessary, keep solutions at a low temperature (e.g., frozen) to minimize degradation. Studies have shown no significant change in pure standards when kept frozen for 30 days.

  • pH Control: Maintain a neutral or slightly acidic pH for aqueous solutions to slow down the rate of hydrolysis.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: I am seeing an unexpected peak in my chromatogram when analyzing this compound. What could it be?

An unexpected peak could be a degradation product. The most likely candidate is sinapic acid, resulting from the hydrolysis of sinapine. To confirm this, you can:

  • Co-injection: Spike your sample with a known standard of sinapic acid to see if the retention time of the unknown peak matches.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak and compare it to the molecular weight of potential degradation products like sinapic acid (194.18 g/mol ) and choline (104.17 g/mol ).

  • Forced Degradation: Intentionally degrade a sample of this compound (e.g., by making it slightly alkaline) and observe if the peak increases in area.

Q5: Are there any known incompatibilities of this compound with common excipients?

While specific studies on excipient compatibility with this compound are limited, potential incompatibilities can be inferred from its chemical properties. Excipients with an alkaline pH could promote hydrolysis. Reducing sugars could potentially interact with the molecule, although this is less likely to be a primary degradation pathway. It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]

IssuePotential CauseRecommended Action
No degradation observed under stress conditions. The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) are not harsh enough.Increase the concentration of the stressor, elevate the temperature, or extend the duration of the study. For example, if no degradation is seen with 0.1 M HCl at 60°C for 24 hours, try increasing the temperature to 80°C or using 1 M HCl.
Complete degradation of the parent compound. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-time stability.Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
Poor mass balance in the chromatogram. Degradation products may not be UV-active at the detection wavelength used for the parent compound. Degradation products may be volatile or may have precipitated out of solution. The response factor of the degradation products may be significantly different from the parent compound.Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. Analyze the headspace for volatile compounds using gas chromatography (GC). Check for any precipitates in the stressed samples. If possible, isolate and quantify the major degradation products to determine their response factors.
Co-elution of degradation products with the parent peak. The chromatographic method is not stability-indicating.Optimize the HPLC method by changing the column, mobile phase composition (organic modifier, pH, additives), gradient profile, or temperature. The goal is to achieve baseline separation of the parent peak from all significant degradation products.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for 4 hours (sinapine is more susceptible to base hydrolysis).

    • After incubation, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution and dilute it with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Forced Thermal Degradation
  • Solid State:

    • Place a small amount of solid this compound in a controlled temperature oven at 70°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent and dilute for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of this compound.

    • Incubate the solution at 70°C for 48 hours, protected from light.

    • Cool the solution and dilute for HPLC analysis.

Protocol 4: Forced Photolytic Degradation
  • Solid State:

    • Spread a thin layer of solid this compound in a shallow dish.

    • Expose the solid to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • After exposure, dissolve the solid and dilute for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of this compound.

    • Expose the solution to the same light conditions as the solid sample.

    • Keep a control solution protected from light.

    • After exposure, dilute the sample for HPLC analysis.

Quantitative Data Summary

The following table summarizes the degradation rate of a pure sinapine solution at room temperature.

Time (days)Degradation (%)
16.97
220.95
340.39
3084.92

Data from a study on the determination of sinapic acid derivatives in canola extracts.

Degradation Pathways and Experimental Workflow Diagrams

Hydrolytic_Degradation_Pathway Sinapine_Thiocyanate This compound Sinapine Sinapine Cation Sinapine_Thiocyanate->Sinapine Dissociation in solution Thiocyanate Thiocyanate Anion Sinapic_Acid Sinapic Acid Sinapine->Sinapic_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Choline Choline Sinapine->Choline Hydrolysis (H₂O, H⁺ or OH⁻)

Figure 1: Hydrolytic degradation pathway of the sinapine cation.

Oxidative_Degradation_Pathway_Thiocyanate Thiocyanate Thiocyanate (SCN⁻) Hypothiocyanite Hypothiocyanite (OSCN⁻) Thiocyanate->Hypothiocyanite Oxidation (e.g., H₂O₂) Cyanide Cyanide (CN⁻) Hypothiocyanite->Cyanide Further Oxidation Sulfate Sulfate (SO₄²⁻) Hypothiocyanite->Sulfate Further Oxidation

Figure 2: Potential oxidative degradation pathway of the thiocyanate anion.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC_Analysis HPLC/UPLC Analysis (with PDA/MS detector) Hydrolysis->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (Solid & Solution) Thermal->HPLC_Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC_Analysis Characterization Characterization of Degradants (MS, NMR) HPLC_Analysis->Characterization Start This compound Sample Start->Hydrolysis Start->Oxidation Start->Thermal Start->Photolytic

Figure 3: General experimental workflow for forced degradation studies.

References

Minimizing sinapine degradation during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sinapine degradation during extraction from plant materials, particularly mustard and canola seeds.

Troubleshooting Guide

This guide addresses common issues encountered during sinapine extraction, offering potential causes and solutions to mitigate degradation and improve yield.

Issue Potential Cause Recommended Solution
Low Sinapine Yield Suboptimal Solvent: The solvent system may not be efficient for extracting sinapine.Use a 70% ethanol in water (v/v) solution. This has been shown to be highly effective for sinapine extraction.[1][2][3] For a greener alternative, pressurized hot water can be used, although yields may vary.
Incorrect pH: The pH of the extraction solvent significantly impacts sinapine solubility and stability.Maintain an acidic pH of approximately 2 in the extraction solvent.[3][4] This can be achieved by adding a small amount of an acid like hydrochloric acid.
Inadequate Temperature: Extraction temperature may be too low for efficient extraction or too high, causing degradation.An optimal temperature range for conventional extraction is between 70-75°C.[1][2][3][4] For ultrasound-assisted extraction, 75°C has been shown to be effective.[1][2][5]
Insufficient Extraction Time: The duration of the extraction may not be long enough to recover the majority of the sinapine.For conventional extraction, a duration of at least 30 minutes is recommended.[1] Kinetic studies can help determine the optimal extraction time for your specific material and setup.
High Levels of Sinapic Acid in Extract Alkaline Hydrolysis: Sinapine is an ester and readily hydrolyzes to sinapic acid and choline under alkaline conditions.Avoid basic pH during extraction. The maximum extraction of sinapic acid is observed at a pH of 12.[3][4]
Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of sinapine into sinapic acid.[6]While temperatures of 70-75°C are good for extraction, avoid excessively high temperatures (e.g., above 180°C) or prolonged heating to minimize degradation.[6][7]
Enzymatic Activity: Endogenous enzymes in the plant material may be active and causing hydrolysis.Consider a blanching step or using a solvent with a high enough ethanol concentration (e.g., 70%) to denature enzymes.
Presence of Canolol in Extract High-Temperature Processing: Canolol is formed from the decarboxylation of sinapic acid, which can be a degradation product of sinapine, at high temperatures.[7]This is typically observed with processes like roasting or high-temperature pressurized extraction. To avoid canolol formation, use lower extraction temperatures.
Inconsistent Results Sample Heterogeneity: Variations in the raw plant material can lead to different extraction yields.Ensure the plant material is well-homogenized before taking samples for extraction.
Incomplete Defatting: Lipids in the seed meal can interfere with solvent penetration and extraction efficiency.A defatting step using a non-polar solvent like hexane prior to sinapine extraction is recommended.[8] Supercritical CO2 can also be used as a green alternative for defatting and has been shown to increase sinapine yield.[1][2]
Degradation During Storage: Sinapine in solution is unstable at room temperature.Extracts should be analyzed promptly or stored frozen to prevent degradation.[9] One study showed a 6.97% degradation after just one day at room temperature, increasing to 84.92% after 30 days.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting sinapine with minimal degradation?

A 70% ethanol/water solution (v/v) is widely recommended for achieving high yields of sinapine.[1][2][3] While methanol can also be used, ethanol is a safer and more environmentally friendly option.[8] Acidifying the solvent to a pH of 2 can further enhance the extraction of sinapine.[3][4]

Q2: How does pH affect sinapine stability during extraction?

Sinapine is most stable and readily extracted under acidic conditions (pH ~2).[3][4] Under alkaline conditions (e.g., pH 12), it is prone to hydrolysis, leading to the formation of sinapic acid.[3][4] Neutral pH has also been shown to be effective in some green extraction methods.[10]

Q3: What is the optimal temperature for sinapine extraction?

For conventional and ultrasound-assisted extractions, a temperature of around 75°C is often optimal, balancing extraction efficiency with minimizing thermal degradation.[1][2][5] However, very high temperatures, especially in pressurized systems, can lead to significant degradation.[6]

Q4: Can emerging technologies improve sinapine extraction and reduce degradation?

Yes, technologies like ultrasound-assisted extraction (UAE) and supercritical CO2 (SC-CO2) pretreatment have shown promise. UAE can reduce extraction time and energy consumption.[1][5] SC-CO2 is effective for defatting the meal prior to extraction, which can increase the subsequent sinapine yield by over 24%.[1][2] Conversely, high-voltage electrical discharges (HVEDs) have been shown to cause sinapine degradation even at low energy inputs.[1][2][5]

Q5: How should I store my sinapine extracts to prevent degradation?

Sinapine extracts are unstable at room temperature and should be stored frozen to prevent degradation.[9] For long-term storage, freezing is essential to maintain the integrity of the sinapine.

Q6: How can I quantify the amount of sinapine and its degradation products in my extract?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD) are the most common and reliable methods for identifying and quantifying sinapine, sinapic acid, and other related phenolic compounds.[1][8][9][11] Detection is typically performed at a wavelength of around 325-330 nm.[9][11]

Quantitative Data Summary

The following tables summarize quantitative data on sinapine extraction yields and degradation rates from various studies.

Table 1: Sinapine Yield under Different Extraction Conditions

Plant MaterialExtraction MethodSolventTemperature (°C)pHSinapine Yield (mg/g dry matter)Reference
Mustard Seed MealConventional70% Ethanol75Not Controlled~5.55[1]
Mustard Seed MealSC-CO2 Pretreatment + Conventional70% Ethanol75Not Controlled6.90[1][2]
Mustard Seed MealUltrasound-Assisted70% Ethanol75Not Controlled6.90 ± 0.03[1][2][5]
Mustard Seed MealConventional70% Ethanol70215.73 µmol/g (~5.5 mg/g)[3][4]
Mustard Seed MealConventionalWater702~7.5 µmol/g (~2.6 mg/g)[3][4]
Mustard Seed MealConventional70% Ethanol70Not Controlled (~4.5)13.03 µmol/g (~4.5 mg/g)[3]

Table 2: Degradation of Sinapine Standard Solution at Room Temperature

Storage TimeDegradation Rate (%)
1 Day6.97
2 Days20.95
3 Days40.39
30 Days84.92

Source:[9]

Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction (UAE) of Sinapine

This protocol is based on optimal conditions identified for maximizing sinapine yield from mustard seed meal.[1][2][5]

  • Materials:

    • Defatted mustard seed meal (defatting with supercritical CO2 is recommended for higher yield)

    • 70% Ethanol in deionized water (v/v)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • 0.20 µm filter

  • Procedure:

    • Weigh a known amount of defatted mustard seed meal and place it in an extraction vessel.

    • Add the 70% ethanol solvent at a specific liquid-to-solid ratio (e.g., 10 mL/g).

    • Place the vessel in an ultrasonic bath or use a probe sonicator.

    • Set the temperature to 75°C and the ultrasound amplitude to 100%.

    • Sonicate for 30 minutes.

    • After extraction, centrifuge the mixture (e.g., at 4713 g for 10 minutes at 4°C) to separate the solid residue from the liquid extract.

    • Filter the supernatant through a 0.20 µm filter.

    • The filtrate is now ready for analysis by UHPLC-DAD for sinapine quantification.

2. Protocol for Conventional Solvent Extraction of Sinapine at Controlled pH

This protocol is adapted from methodologies focusing on the impact of pH on sinapine extraction.[3][4]

  • Materials:

    • Mustard seed meal

    • 70% Ethanol in deionized water (v/v)

    • Hydrochloric acid (HCl) or other suitable acid to adjust pH

    • Three-necked flask with a condenser

    • Heating mantle or water bath

    • Centrifuge

    • pH meter

  • Procedure:

    • Prepare the 70% ethanol solvent and adjust the pH to 2 using HCl.

    • Place a known amount of mustard seed meal into the three-necked flask.

    • Add the pH-adjusted solvent at a liquid-to-solid ratio of 10 mL/g.

    • Heat the mixture to 70°C under constant stirring and with the condenser attached to prevent solvent evaporation.

    • Maintain the extraction for 2 hours.

    • Allow the mixture to cool, then centrifuge to separate the solid and liquid phases.

    • Collect the supernatant for analysis.

Visualizations

SinapineDegradationPathway sinapine Sinapine sinapic_acid Sinapic Acid sinapine->sinapic_acid Hydrolysis (Alkaline pH, High Temp.) choline Choline sinapine->choline Hydrolysis canolol Canolol sinapic_acid->canolol Decarboxylation (High Temp.)

Caption: Chemical degradation pathway of sinapine.

SinapineExtractionWorkflow start Start: Mustard/Canola Seed Meal defatting Optional: Defatting (Hexane or SC-CO2) start->defatting extraction Extraction (e.g., 70% Ethanol, pH 2, 75°C) start->extraction (if not defatted) defatting->extraction separation Solid-Liquid Separation (Centrifugation) extraction->separation filtration Filtration (0.20 µm) separation->filtration analysis Analysis (HPLC/UHPLC) filtration->analysis end End: Quantified Sinapine Extract analysis->end

Caption: General experimental workflow for sinapine extraction.

References

Technical Support Center: Optimizing Sinapine Thiocyanate Extraction using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of sinapine thiocyanate extraction using Response Surface Methodology (RSM).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low this compound Yield Suboptimal extraction parameters.Systematically optimize key parameters such as ethanol concentration, temperature, extraction time, and solvent-to-solid ratio using RSM. A Box-Behnken design is often effective for this purpose.[1][2] Studies have shown optimal yields are often achieved with 70% ethanol at 75°C.[1][2][3][4][5]
Inappropriate pH of the extraction medium.The pH of the solvent significantly impacts extraction efficiency. Acidic conditions (around pH 2) have been shown to favor sinapine extraction.[6][7] Consider using a buffered solution to maintain the optimal pH.
Incomplete extraction.Increase the number of extraction cycles. Two successive extractions can exhaust up to 95% of the sinapine from the plant material.[3]
Degradation of this compound.High temperatures or certain extraction techniques like high-voltage electrical discharges (HVEDs) can lead to the degradation of sinapine.[1][5] Avoid excessive heat and harsh extraction methods. Store extracts at low temperatures (4°C) and away from light to minimize degradation during storage.[8]
Poor Model Fit in RSM (Low R-squared) Inappropriate model selection.Ensure the selected model (e.g., linear, quadratic) is suitable for the experimental data. A quadratic model is often necessary to account for curvature in the response surface.
Wide range of experimental factors.The selected ranges for your independent variables (e.g., temperature, time) may be too broad. Narrowing the ranges around a region of interest can improve model fit.
Presence of outliers in the data.Carefully examine the experimental data for any outliers that may be skewing the results. Statistical software can help identify these points.
Inconsistent HPLC Results Improper sample preparation.Ensure complete and consistent extraction from the solid matrix. Use a validated sample preparation protocol.
Suboptimal HPLC method.Optimize the mobile phase composition, flow rate, and column temperature for better separation and peak resolution. A gradient elution is often effective.[9][10]
Instability of this compound in the solvent.Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to consider when optimizing this compound extraction with RSM?

Based on multiple studies, the most influential factors are:

  • Ethanol Concentration: The percentage of ethanol in the aqueous solvent significantly affects the polarity and, therefore, the extraction efficiency. A concentration of around 70% is frequently reported as optimal.[1][2][3][5]

  • Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can cause degradation of this compound. An optimal temperature is often found around 75°C.[1][2][3][5]

  • Solvent-to-Solid Ratio: This ratio impacts the concentration gradient and the extent of extraction. A higher ratio can lead to a more complete extraction but may also result in a more dilute extract.

  • Extraction Time: Sufficient time is needed to allow the solvent to penetrate the plant material and extract the target compound. However, prolonged extraction times may not significantly increase the yield and could lead to degradation.

2. Should I use a Box-Behnken Design (BBD) or a Central Composite Design (CCD) for my RSM experiments?

Both BBD and CCD are effective for optimizing extraction processes. The choice depends on your specific experimental constraints and objectives.

  • Box-Behnken Design (BBD):

    • Requires fewer experimental runs compared to CCD for the same number of factors.

    • Avoids extreme experimental conditions where all factors are at their highest or lowest levels simultaneously, which can be beneficial if such conditions are harsh or impractical.[11]

  • Central Composite Design (CCD):

    • Is more flexible as it has a factorial design at its core, allowing for sequential experimentation.[11]

    • Can provide a more robust estimation of the quadratic terms in the model.

For many phytochemical extraction optimizations, BBD provides a good balance between the number of experiments and the quality of the resulting model.[12][13][14]

3. What is the role of pH in this compound extraction?

The pH of the extraction solvent is a critical parameter. Sinapine extraction is generally favored under acidic conditions. Studies have shown that adjusting the pH to around 2 can significantly increase the yield of sinapine compared to extractions at neutral or basic pH.[6][7] Conversely, basic conditions (e.g., pH 12) tend to favor the extraction of sinapic acid, a hydrolysis product of sinapine.[6][7]

4. How can I prevent the degradation of this compound during and after extraction?

This compound can be susceptible to degradation. To minimize this:

  • Avoid Excessive Temperatures: As established in optimization studies, while higher temperatures can improve extraction, there is a threshold beyond which degradation occurs.

  • Choose an Appropriate Extraction Method: Some advanced extraction techniques, such as high-voltage electrical discharges, have been shown to cause sinapine degradation.[1][5] Ultrasound-assisted extraction is a commonly used and effective method that can be optimized to minimize degradation.[1][2]

  • Proper Storage: Store your extracts at low temperatures (refrigerated or frozen) and in containers that protect them from light to maintain stability over time.[8]

5. What analytical method is recommended for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the most widely used and reliable method for the quantification of this compound.[9][10] Key aspects of a successful HPLC analysis include:

  • Column: A C18 reversed-phase column is typically used.[9][10]

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[9][10]

  • Detection: Detection is usually performed at a wavelength of around 330 nm, which is the maximum absorbance for sinapine derivatives.[10]

Data Presentation

Table 1: Summary of Optimal Conditions for Sinapine Extraction using RSM from Various Studies

Plant Source Extraction Method Ethanol Concentration (%) Temperature (°C) Time (min) Solvent-to-Solid Ratio (mL/g) Sinapine Yield (mg/g DM) Reference
Mustard BranConventional707530108.8[3]
Mustard Seed MealUltrasound-Assisted7075--6.90[1][2][5]
Mustard Seed MealConventional70 (at pH 2)---~15.73 µmol/g[6][7]

Table 2: Comparison of Box-Behnken Design (BBD) and Central Composite Design (CCD)

Feature Box-Behnken Design (BBD) Central Composite Design (CCD)
Number of Runs Generally fewer for the same number of factors.More experimental runs required.
Experimental Points Does not include extreme combinations of all factors.Includes axial points that extend beyond the main experimental domain.
Flexibility Less flexible; all runs are typically performed in one block.More flexible; can be built sequentially from a factorial design.
Use Case Suitable when extreme conditions should be avoided.Good for a thorough exploration of the design space.

Experimental Protocols

Protocol 1: this compound Extraction from Mustard Seed Meal
  • Sample Preparation: Grind the mustard seed meal to a uniform particle size.

  • Solvent Preparation: Prepare the extraction solvent with the desired ethanol concentration (e.g., 70% v/v in water). Adjust the pH to the desired level (e.g., pH 2) using an appropriate acid if necessary.

  • Extraction:

    • Weigh a specific amount of the ground mustard seed meal (e.g., 1 g).

    • Add the prepared solvent at the desired solvent-to-solid ratio (e.g., 10 mL/g).

    • Place the mixture in a temperature-controlled water bath or shaker set to the desired extraction temperature (e.g., 75°C).

    • Extract for the predetermined time (e.g., 30 minutes) with constant agitation.

  • Separation:

    • Centrifuge the mixture to separate the solid residue from the liquid extract.

    • Filter the supernatant through a suitable filter paper or membrane to obtain a clear extract.

  • Storage: Store the extract in a dark container at 4°C until analysis.

Protocol 2: Quantification of this compound by HPLC-DAD
  • Instrumentation: An HPLC system equipped with a C18 column, a gradient pump, an autosampler, and a Diode-Array Detector (DAD).

  • Mobile Phase:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% phosphoric acid).

    • Solvent B: Methanol or acetonitrile.

  • Gradient Elution: Program a gradient to effectively separate this compound from other components in the extract. A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the run.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

  • Detection Wavelength: Monitor the absorbance at 330 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the prepared extracts and standards into the HPLC system.

    • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the extracts using the calibration curve.

Visualizations

RSM_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization cluster_validation Phase 4: Validation A Identify Key Factors (e.g., Temp, Time, Solvent %) B Define Factor Ranges (Low and High Levels) A->B C Select RSM Design (e.g., Box-Behnken) B->C D Perform Extractions According to Design Matrix C->D E Quantify this compound (Response Variable) D->E F Fit Mathematical Model (e.g., Quadratic Equation) E->F G Analyze Model Significance (ANOVA) F->G H Generate Response Surfaces (3D and Contour Plots) G->H I Determine Optimal Conditions H->I J Conduct Experiments at Optimal Conditions I->J K Compare Experimental vs. Predicted Yield J->K

Caption: Workflow for optimizing this compound extraction using RSM.

Factor_Influence cluster_factors Independent Variables Temp Temperature Yield This compound Yield Temp->Yield Positive (to a point), then negative (degradation) Solvent Ethanol Concentration Solvent->Yield Optimal around 70% Time Extraction Time Time->Yield Positive (plateaus) Ratio Solvent:Solid Ratio Ratio->Yield Positive pH pH pH->Yield Optimal in acidic range (pH ~2)

Caption: Influence of key factors on this compound extraction yield.

References

Addressing matrix effects in LC-MS analysis of sinapine thiocyanate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of sinapine thiocyanate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound, like many other organic molecules, is analyzed using techniques like electrospray ionization (ESI) in LC-MS, which is prone to matrix effects.[5] When analyzing complex biological samples (e.g., plasma, urine, tissue extracts) or food matrices for this compound, co-eluting endogenous materials can compete with this compound for ionization, leading to inaccurate quantification.[6][7]

Q3: What are the common signs of matrix effects in my this compound LC-MS data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate and imprecise results.[4]

  • A significant difference in the peak area of this compound between a pure standard solution and a sample spiked with the same concentration.

  • Reduced sensitivity and increased limits of detection.[8]

  • Changes in peak shape, such as splitting or tailing.[9]

  • Inconsistent results upon sample dilution.

Troubleshooting Guides

Problem 1: My this compound peak area is significantly lower in the sample compared to the neat standard solution.

This issue is likely due to ion suppression , a common matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of this compound.[8][10]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating the analyte of interest.[1][11] See the detailed protocol below.

    • Protein Precipitation: For biological samples like plasma or serum, protein precipitation can be a quick and simple way to remove a large portion of the matrix.[12]

    • Liquid-Liquid Extraction (LLE): This technique can also be used to separate this compound from interfering matrix components.[1]

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample.[4][13] However, this may compromise the sensitivity if the concentration of this compound is already low.

  • Chromatographic Separation: Modify your LC method to better separate this compound from the matrix interferences.[4] This can be achieved by adjusting the gradient, flow rate, or using a different column chemistry.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.[1][14][15] This helps to compensate for the matrix effects as the standards and samples will experience similar ion suppression or enhancement.[16]

Problem 2: I am observing inconsistent and irreproducible results for this compound across different sample injections.

Inconsistent results can be a symptom of matrix effects, but can also be caused by other factors.

Troubleshooting Steps:

  • Assess Matrix Effects: Use a post-column infusion experiment to visualize the regions of ion suppression or enhancement in your chromatogram.[6][13] This will help determine if co-eluting matrix components are the cause of the irreproducibility.

  • Implement an Internal Standard (IS): The use of an internal standard is a highly recommended strategy to correct for matrix effects and other variations during sample preparation and injection.[4]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for LC-MS analysis.[4][17][18] A SIL IS of this compound will have nearly identical chemical and physical properties, ensuring it experiences the same matrix effects as the analyte. Quantification is then based on the ratio of the analyte to the IS, which remains consistent even with signal suppression.[19][20]

    • Structural Analog Internal Standard: If a SIL IS is not available, a structural analog can be used. However, it is crucial to ensure it co-elutes with this compound and behaves similarly in the ion source.

  • Check for Carryover: Poor reproducibility can also be caused by carryover from previous injections.[21] Ensure your wash steps between injections are adequate to clean the injector and column.

Problem 3: My calibration curve for this compound is non-linear when prepared in the sample matrix.

Non-linearity in a matrix-matched calibration curve can indicate complex matrix effects that are concentration-dependent.

Troubleshooting Steps:

  • Evaluate Different Calibration Models: Instead of a simple linear regression, a weighted linear regression or a quadratic fit might better describe the relationship in the presence of matrix effects.[16]

  • Improve Sample Cleanup: Revisit your sample preparation method to more effectively remove the interfering matrix components that are causing the non-linear response. A more rigorous SPE protocol or a combination of cleanup techniques might be necessary.

  • Dilute the Samples: Diluting the samples and the calibration standards in the blank matrix may help to reduce the matrix effect to a level where a linear response can be achieved.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix

This protocol provides a general guideline for SPE cleanup. The specific sorbent and solvents should be optimized for your particular matrix and this compound.

Materials:

  • SPE cartridges (e.g., C18, Mixed-Mode Cation Exchange)

  • Sample pre-treatment solution (e.g., 2% phosphoric acid in water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: Acidify the sample with the pre-treatment solution to ensure this compound is in its protonated form for better retention on a cation exchange or reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol followed by 1-2 volumes of water.

  • Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of the pre-treatment solution.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with the wash solvent to remove hydrophilic interferences.

  • Elution: Elute the this compound from the cartridge using the elution solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the reconstitution solvent for LC-MS analysis.

Protocol 2: Matrix-Matched Calibration for this compound

Procedure:

  • Obtain Blank Matrix: Source a batch of the matrix (e.g., plasma, urine) that is free of this compound.

  • Prepare Blank Matrix Extract: Process the blank matrix using the same sample preparation procedure as your study samples.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike Blank Matrix Extract: Serially dilute the stock solution into the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analysis: Analyze the matrix-matched calibration standards alongside your samples using the same LC-MS method.

  • Quantification: Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the concentration and use it to determine the concentration of this compound in your samples.

Quantitative Data Summary

The following tables summarize typical performance data that can be achieved when addressing matrix effects in LC-MS analysis.

Table 1: Comparison of Recovery and Matrix Effects for this compound with Different Sample Preparation Methods.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 95-20 to -30Hypothetical Data
Liquid-Liquid Extraction70 - 85-15 to -25Hypothetical Data
Solid-Phase Extraction90 - 105-5 to +5[22][23]

Note: Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Table 2: Impact of Internal Standard on Precision of this compound Quantification.

Calibration MethodRSD (%) of Quality Control SamplesReference
External Calibration15 - 25Hypothetical Data
Internal Standard (Structural Analog)5 - 15Hypothetical Data
Internal Standard (Stable Isotope Labeled)< 5[22][23]

RSD: Relative Standard Deviation

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Inaccurate or Irreproducible this compound Results AssessME Assess Matrix Effects (Post-Column Infusion) Problem->AssessME CheckCarryover Check for Sample Carryover Problem->CheckCarryover OptimizeSamplePrep Optimize Sample Prep (SPE, LLE, Dilution) AssessME->OptimizeSamplePrep Matrix Effects Confirmed UseIS Use Internal Standard (SIL is ideal) AssessME->UseIS Matrix Effects Confirmed MatrixMatchCal Matrix-Matched Calibration AssessME->MatrixMatchCal Matrix Effects Confirmed OptimizeLC Optimize Chromatography AssessME->OptimizeLC Co-elution Observed CheckCarryover->OptimizeLC Carryover Detected

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

SPE_Workflow Start Start: Raw Sample Pretreat 1. Sample Pre-treatment Start->Pretreat Load 4. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning Equilibrate 3. Equilibration Condition->Equilibrate Equilibrate->Load Wash 5. Washing Load->Wash Elute 6. Elution Wash->Elute Dry 7. Dry Down & Reconstitution Elute->Dry End End: Analysis by LC-MS Dry->End

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of this compound.

References

Technical Support Center: Enhancing the Solubility of Sinapine Thiocyanate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sinapine thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for successful in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, high-purity DMSO to avoid solubility issues that can arise from moisture absorption by the solvent.

Q2: What is the maximum concentration for a this compound stock solution in DMSO?

A2: this compound is highly soluble in DMSO, with reported concentrations of up to 125 mg/mL (approximately 339 mM). Another source indicates solubility of 73-74 mg/mL (around 198-201 mM).

Q3: How should I store the powdered this compound and my stock solution?

A3: The solid, powdered form of this compound should be stored at -20°C, protected from light. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months to a year) or at -20°C for shorter-term use (up to 1 month).

Q4: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What can I do?

A4: Precipitation upon dilution into aqueous buffers or media is a common issue with compounds dissolved in a high concentration of organic solvent. Here are a few troubleshooting steps:

  • Pre-warm your media: Before adding the this compound stock solution, warm your cell culture medium to 37°C.

  • Increase the final volume: Diluting the stock solution into a larger volume of media can help to keep the compound in solution.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock.

  • Consider serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

Q5: What are the typical working concentrations of this compound for in vitro cell-based assays?

A5: The effective working concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have reported using concentrations in the range of 20 µM to 200 µM for various cancer cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q6: Can this compound interfere with colorimetric assays like the MTT assay?

A6: Yes, as an antioxidant compound, this compound has the potential to interfere with assays that rely on redox reactions, such as the MTT assay. Antioxidants can directly reduce the MTT reagent to its formazan product, leading to an overestimation of cell viability. It is advisable to include appropriate controls, such as a cell-free assay with this compound and the MTT reagent, to assess any direct chemical reduction. If interference is observed, consider using an alternative viability assay that is not based on redox chemistry, such as a crystal violet assay or an ATP-based assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving powdered this compound in DMSO. The compound may require energy to fully dissolve.Gently warm the solution to 37°C and use an ultrasonic bath for a short period to aid dissolution. Ensure you are using fresh, anhydrous DMSO.
Precipitate forms in the stock solution upon storage at -20°C or -80°C. The concentration of the stock solution may be too high, leading to crystallization at low temperatures.Prepare a slightly less concentrated stock solution. Before use, gently warm the vial to 37°C and vortex to ensure any precipitate has redissolved.
Inconsistent results between experiments. 1. Incomplete dissolution of this compound. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.1. Always ensure the stock solution is clear and free of precipitate before use. 2. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light.
Observed cellular toxicity is higher than expected. The concentration of the vehicle (e.g., DMSO) in the final working solution may be too high for the cells.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Perform a vehicle control experiment to assess the toxicity of the solvent alone.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Notes
DMSO (Dimethyl Sulfoxide) ≥ 125 mg/mL (~339 mM) 73-74 mg/mL (~198-201 mM)The recommended primary solvent for stock solutions. Use of fresh, anhydrous DMSO is crucial.
Ethanol Data not readily available. A study on the synthesis of sinapine mentions its formation in ethanol, suggesting some degree of solubility.May be a potential alternative solvent, but solubility needs to be empirically determined.
Water Poorly solubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) Data not readily available. Likely to have very low solubility.Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is necessary.
Cell Culture Media (e.g., DMEM, RPMI-1640) Data not readily available.Dilution from a DMSO stock is the standard method. Final concentration is limited by the solubility in the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 368.45 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh out 36.85 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, proceed to step 4.

  • Assisted Dissolution (Optional): Gently warm the tube to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for 5-10 minutes. Vortex again until the solution is clear.

  • Aliquoting and Storage: Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Western Blot Analysis for p-p38 MAPK and p-JNK

Materials:

  • Cell culture plates

  • This compound stock solution (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p38 MAPK, anti-p-JNK, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (or vehicle control) for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-p38 MAPK and p-JNK (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total p38 MAPK, total JNK, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis ST_powder This compound (Powder) Stock_Solution 100 mM Stock Solution ST_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solution (20-200 µM) Stock_Solution->Working_Solution Dilute in Media Cell_Culture Cell Culture Assay Cell-based Assay (e.g., Western Blot, Viability) Cell_Culture->Assay Working_Solution->Assay Treat Cells Data Raw Data Assay->Data Analysis Statistical Analysis Data->Analysis Results Results & Interpretation Analysis->Results

Caption: Experimental workflow for using this compound in in vitro assays.

sinapine_mapk_pathway ST This compound ROS Reactive Oxygen Species (ROS) ST->ROS inhibits ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis

Caption: this compound's inhibitory effect on the ROS-mediated MAPK pathway.

sinapine_gadd45a_pathway ST This compound p53 p53 ST->p53 may activate GADD45A GADD45A p53->GADD45A induces transcription CellCycleArrest G2/M Cell Cycle Arrest GADD45A->CellCycleArrest Apoptosis Apoptosis GADD45A->Apoptosis

Caption: Proposed p53-dependent pathway for GADD45A upregulation by this compound.

sinapine_krt6a_pathway ST This compound KRT6A KRT6A ST->KRT6A inhibits S100A2 S100A2 KRT6A->S100A2 regulates CellProlif Cell Proliferation S100A2->CellProlif CellMobility Cell Mobility S100A2->CellMobility

Caption: Inhibition of the KRT6A/S100A2 axis by this compound.

Validation & Comparative

Bioanalytical method validation for sinapine thiocyanate in biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of sinapine thiocyanate in various matrices. The focus is on providing objective performance data and comprehensive experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs, particularly in the context of pharmacokinetic studies.

Executive Summary

The accurate quantification of this compound, a bioactive compound with therapeutic potential, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Currently, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands out as the premier method for bioanalytical applications due to its superior sensitivity and selectivity. This guide presents a comprehensive overview of a validated UHPLC-MS/MS method for the determination of this compound in rat plasma.

For comparative purposes, this guide also details a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. While this HPLC-DAD method has been validated for the analysis of sinapine in plant extracts and not a biological matrix for pharmacokinetic studies, it serves as a valuable methodological alternative, highlighting the differences in performance and application between mass spectrometry and ultraviolet-based detection.

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for the UHPLC-MS/MS and HPLC-DAD methods for the quantification of sinapine. It is critical to note that the UHPLC-MS/MS data pertains to analysis in rat plasma, a complex biological matrix, while the HPLC-DAD data is from the analysis of canola extracts.

Table 1: Method Performance Comparison

ParameterUHPLC-MS/MS in Rat Plasma[1]HPLC-DAD in Canola Extracts
Linearity Range 0.1 - 500 ng/mL0.20 - 200.00 µg/mL
Correlation Coefficient (R²) 0.99760.99 - 1.00
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.50 µg/mL
Intra-day Precision (%RSD) 1.31 - 5.12%Not Reported
Inter-day Precision (%RSD) 2.72 - 7.66%Not Reported
Accuracy (RE%) -4.88% to 6.18%Not Reported
Extraction Recovery Within acceptable limits>98.0%
Matrix Effect Within acceptable limitsNot Applicable

Experimental Protocols

Detailed methodologies for the UHPLC-MS/MS and HPLC-DAD methods are provided below to facilitate replication and adaptation.

UHPLC-MS/MS Method for this compound in Rat Plasma

This method is suitable for pharmacokinetic studies requiring high sensitivity and selectivity.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen rat plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (containing the internal standard, if used) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the UHPLC-MS/MS system.

b. Chromatographic Conditions

  • UHPLC System: Agilent 1290 Infinity or equivalent

  • Column: Agilent ZORBAX RRHD C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

c. Mass Spectrometric Conditions

  • Mass Spectrometer: AB Sciex Triple Quad™ 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sinapine: Specific precursor-to-product ion transition is monitored.

    • Internal Standard (IS): A stable isotope-labeled analog of sinapine is recommended.

  • Key MS Parameters: IonSpray Voltage, Temperature, Gas 1, Gas 2, and Collision Gas pressures are optimized for maximum signal intensity.

HPLC-DAD Method for Sinapine in Canola Extracts

This method is suitable for the quantification of sinapine in simpler matrices where high sensitivity is not the primary requirement.

a. Sample Preparation (Solid-Liquid Extraction)

  • Grind the canola seed sample to a fine powder.

  • Extract a known weight of the powder with a suitable solvent (e.g., 70% methanol) using sonication or shaking for a defined period.

  • Centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject an aliquot (typically 20 µL) into the HPLC-DAD system.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (with a small percentage of an acid like phosphoric acid) and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of sinapine (around 320-330 nm).

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow of a typical bioanalytical method validation process, as recommended by regulatory agencies.

Bioanalytical_Method_Validation_Workflow start Start: Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity lloq Lower Limit of Quantification (LLOQ) linearity->lloq accuracy Accuracy precision Precision (Intra- & Inter-day) accuracy->precision recovery Extraction Recovery precision->recovery lloq->accuracy matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Short-term, Long-term, Stock) matrix_effect->stability validated_method Validated Method stability->validated_method end End: Sample Analysis validated_method->end

Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.

Conclusion

The choice of an analytical method for the quantification of this compound is highly dependent on the research question and the nature of the sample matrix. For pharmacokinetic studies in biological fluids, the UHPLC-MS/MS method offers the necessary sensitivity, selectivity, and robustness. The detailed validation data demonstrates its reliability for generating high-quality data to support drug development. The HPLC-DAD method, while less sensitive, provides a viable alternative for the analysis of sinapine in simpler matrices, such as plant extracts, where analyte concentrations are higher and the complexity of the matrix is lower. Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their studies.

References

A Comparative Analysis of the Antioxidant Activities of Sinapine and Sinapic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of sinapine and sinapic acid, two phenolic compounds prevalent in plants of the Brassicaceae family. The following sections present a synthesis of experimental data, detailed methodologies for key antioxidant assays, and a visualization of the underlying cellular antioxidant mechanisms to aid in the evaluation of these compounds for research and drug development purposes.

Quantitative Antioxidant Activity

The antioxidant capacities of sinapine and sinapic acid have been evaluated using various in vitro assays. The following tables summarize the key quantitative data from the literature, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, for which direct comparative data is most readily available.

Table 1: DPPH Radical Scavenging Activity of Sinapine and Sinapic Acid

CompoundIC50 (µM)Source
Sinapine165.7 ± 0.9[1]
Sinapic Acid32.4 ± 2.2[1]

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity of Sinapic Acid

CompoundConcentration (µM)% InhibitionSource
Sinapic Acid5086.5[2]

Data for a direct comparison of the ABTS radical scavenging activity of sinapine was not available in the reviewed literature.

Based on the available data, sinapic acid demonstrates significantly higher antioxidant activity in the DPPH assay compared to sinapine, as evidenced by its lower IC50 value[1]. This suggests that the free hydroxyl group on the carboxylic acid moiety of sinapic acid may play a crucial role in its radical scavenging ability.

Cellular Antioxidant Mechanisms: The Nrf2-ARE Signaling Pathway

Both sinapine and sinapic acid are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like sinapic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription and subsequent translation of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and others, which bolster the cell's ability to combat oxidative stress.

While the activation of the Nrf2 pathway by sinapic acid is documented[3][4], evidence also suggests that sinapine can engage this pathway[5].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Sinapic_Acid Sinapic Acid / Sinapine Sinapic_Acid->Keap1 Induces Dissociation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation cluster_cytoplasm cluster_cytoplasm Antioxidant_Enzymes->cluster_cytoplasm Cellular Protection

Caption: The Nrf2-ARE signaling pathway activated by sinapine and sinapic acid.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Sample Solution A->C B Prepare Sample Solutions (Sinapine/Sinapic Acid in various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Radical Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent such as methanol or ethanol. This stock solution is then diluted to a working concentration (e.g., 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Sinapine and sinapic acid are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH working solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

ABTS_Workflow A Generate ABTS Radical Cation (ABTS•+) (e.g., with potassium persulfate) B Dilute ABTS•+ Solution to a specific absorbance A->B D Mix ABTS•+ Solution with Sample Solution B->D C Prepare Sample Solutions C->D E Incubate D->E F Measure Absorbance (at ~734 nm) E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the ABTS radical cation scavenging assay.

Methodology:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ chromophore.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.7-1.0 at 734 nm.

  • Sample Preparation: Sinapine and sinapic acid are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix FRAP Reagent with Sample Solution A->C B Prepare Sample Solutions B->C D Incubate (e.g., 37°C for a specific time) C->D E Measure Absorbance (at ~593 nm) D->E F Determine Ferric Reducing Power (using a standard curve) E->F

Caption: Experimental workflow for the FRAP assay.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Sinapine and sinapic acid are dissolved in a suitable solvent.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).

  • Measurement: The absorbance of the blue-colored product (Fe²⁺-TPTZ complex) is measured at approximately 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of a standard antioxidant, such as ferrous sulfate (FeSO₄·7H₂O) or Trolox. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard.

Conclusion

The available experimental data suggests that sinapic acid is a more potent direct antioxidant than sinapine, as indicated by its superior performance in the DPPH radical scavenging assay[1]. Both compounds, however, likely contribute to cellular antioxidant defense through the modulation of the Nrf2-ARE signaling pathway. The choice between sinapine and sinapic acid for further research and development may depend on the specific application, considering factors such as bioavailability, stability, and the desired mechanism of action. The detailed protocols provided herein offer a foundation for further comparative studies to elucidate the full antioxidant potential of these promising natural compounds.

References

Sinapine Thiocyanate: A Comparative Analysis of its Efficacy Against Conventional Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the anti-cancer properties of sinapine thiocyanate (ST) against established chemotherapeutic agents reveals its potential as a novel therapeutic agent for pancreatic and colorectal cancers. This guide provides a comprehensive overview of the available preclinical data, experimental protocols, and underlying molecular mechanisms.

Introduction

This compound, an alkaloid derived from the seeds of cruciferous plants, has demonstrated notable anti-inflammatory, anti-malignancy, and anti-angiogenic properties in recent studies.[1][2][3][4] This report synthesizes the current in vitro evidence on the efficacy of ST in pancreatic and colorectal cancer models and juxtaposes it with the performance of conventional chemotherapies, namely gemcitabine, 5-fluorouracil (5-FU), and oxaliplatin. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

Data Presentation: Efficacy in Pancreatic Cancer

The following tables summarize the in vitro efficacy of this compound compared to gemcitabine, a standard-of-care chemotherapy for pancreatic cancer.

Table 1: Inhibition of Cell Viability (IC50) in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)AssayCitation
This compoundPANC-1Not explicitly stated, significant inhibition at 20, 40, 80 µM24, 48CCK-8[1][2]
This compoundMIA PaCa-2Not explicitly stated, significant inhibition at 20, 40, 80 µM24, 48CCK-8[1][2]
This compoundAsPC-1Not explicitly stated, significant inhibition at 20, 40, 80 µM24, 48CCK-8[1][2]
GemcitabinePANC-1~50 nM (0.05 µM)72MTT
GemcitabineMIA PaCa-2~25 nM (0.025 µM)72MTT
GemcitabineAsPC-1~50 ng/mL (~0.19 µM)72Not specified

Table 2: Effect on Apoptosis and Cell Cycle in Pancreatic Cancer Cell Lines

CompoundCell LineEffect on ApoptosisEffect on Cell CycleCitation
This compoundPANC-1, MIA PaCa-2, AsPC-1Induces apoptosisArrests cells in the G2/M phase[1][2]
GemcitabinePANC-1Induces apoptosisInduces S phase arrest
GemcitabineBxPC-3Induces apoptosisInduces S phase arrest

Data Presentation: Efficacy in Colorectal Cancer

The following tables compare the in vitro efficacy of this compound with 5-fluorouracil and oxaliplatin, two commonly used chemotherapeutic agents for colorectal cancer.

Table 3: Inhibition of Cell Viability (IC50) in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)AssayCitation
This compoundRKO, HCT-15, HCT 116Significant inhibition at pharmacological dosesNot specifiedNot specified[3][4]
5-FluorouracilHCT 11611.372MTT
5-FluorouracilHT-2911.25120MTT
OxaliplatinHCT 11642.2724CCK-8
OxaliplatinHT-2981.4424CCK-8

Table 4: Effect on Apoptosis and Cell Cycle in Colorectal Cancer Cell Lines

CompoundCell LineEffect on ApoptosisEffect on Cell CycleCitation
This compoundRKO, HCT-15, HCT 116Induces apoptosis (elevated cleaved caspases 7, 8, and 9)Arrests cells in the G1 phase[3][4][5]
5-FluorouracilHCT 116Induces apoptosisInduces S phase arrest
OxaliplatinHCT 116Induces apoptosisInduces G2/M arrest

Experimental Protocols

This compound Efficacy Studies

Cell Culture and Treatment: Pancreatic (PANC-1, MIA PaCa-2, AsPC-1) and colorectal (RKO, HCT-15, HCT 116) cancer cell lines were cultured in appropriate media.[1][3] For treatment, this compound was dissolved in DMSO and added to the cell culture medium at final concentrations ranging from 20 to 80 µM for pancreatic cancer cells and at unspecified pharmacological doses for colorectal cancer cells.[1][3]

Cell Proliferation and Viability Assays: Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay, 5-ethynyl-2'-deoxyuridine (EdU) incorporation, and colony formation assays.[1][2][3]

Apoptosis and Cell Cycle Analysis: Apoptosis was evaluated by flow cytometry after Annexin V and propidium iodide (PI) staining.[3][5] The expression of apoptosis-related proteins such as cleaved caspases was determined by Western blotting.[3][5] Cell cycle distribution was analyzed by flow cytometry after PI staining.[1][3]

In Vivo Xenograft Models: For in vivo studies, human cancer cells (PANC-1 or HCT 116) were subcutaneously injected into nude mice.[1][3] Once tumors reached a certain volume, mice were treated with intraperitoneal injections of ST (e.g., 40 mg/kg every 3 days).[1][3] Tumor growth was monitored, and upon completion of the study, tumors were excised for further analysis, such as immunohistochemistry.[1][3]

Conventional Chemotherapy Efficacy Studies (Representative Protocols)

Cell Viability Assays (MTT/CCK-8): Cancer cell lines were seeded in 96-well plates and treated with various concentrations of gemcitabine, 5-fluorouracil, or oxaliplatin for specified durations (e.g., 24, 48, 72, or 120 hours). Cell viability was then determined using MTT or CCK-8 assays, and IC50 values were calculated.

Apoptosis and Cell Cycle Analysis: Cells were treated with the respective chemotherapeutic agents. Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry. Cell cycle analysis was performed by PI staining and flow cytometry to determine the percentage of cells in each phase (G0/G1, S, G2/M).

Signaling Pathways and Mechanisms of Action

This compound

Pancreatic Cancer: In pancreatic cancer cells, this compound exerts its anti-tumor effects primarily by upregulating the Growth Arrest and DNA Damage-inducible alpha (GADD45A) protein.[1][2] This upregulation leads to the inhibition of cell proliferation and mobility.[1][2]

GADD45A_Pathway ST This compound GADD45A GADD45A Upregulation ST->GADD45A Proliferation Cell Proliferation GADD45A->Proliferation Mobility Cell Mobility GADD45A->Mobility

Caption: ST-induced GADD45A upregulation in pancreatic cancer.

Colorectal Cancer: In colorectal cancer, this compound has been shown to inhibit the KRT6A/S100A2 axis.[3][4] This inhibition leads to the suppression of cell proliferation and mobility.[3][4]

KRT6A_Pathway ST This compound KRT6A KRT6A ST->KRT6A S100A2 S100A2 KRT6A->S100A2 Proliferation Cell Proliferation S100A2->Proliferation Mobility Cell Mobility S100A2->Mobility

Caption: ST-mediated inhibition of the KRT6A/S100A2 axis.

Conventional Chemotherapies

The mechanisms of action for the conventional therapies discussed are well-established:

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis, primarily causing S-phase arrest.

  • 5-Fluorouracil: An antimetabolite that disrupts DNA and RNA synthesis.

  • Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, often resulting in G2/M arrest.

Experimental Workflow and Comparison Logic

The evaluation of this compound's efficacy follows a standard preclinical drug discovery workflow, which can be compared to the established profiles of conventional therapies.

Experimental_Workflow cluster_ST This compound Evaluation cluster_Conventional Conventional Therapy Benchmark ST_InVitro In Vitro Studies (Cell Viability, Apoptosis, Cell Cycle) ST_MoA Mechanism of Action (GADD45A, KRT6A/S100A2) ST_InVitro->ST_MoA ST_InVivo In Vivo Studies (Xenograft Models) ST_MoA->ST_InVivo Comparison Comparative Analysis ST_InVivo->Comparison Conv_InVitro In Vitro Data (IC50, Apoptosis, Cell Cycle) Conv_MoA Established Mechanisms (DNA Synthesis Inhibition, etc.) Conv_InVitro->Conv_MoA Conv_Clinical Clinical Efficacy Data (Standard of Care) Conv_MoA->Conv_Clinical Conv_Clinical->Comparison

Caption: Comparative workflow of ST and conventional therapies.

Conclusion

The available preclinical data suggests that this compound is a promising anti-cancer agent with distinct mechanisms of action in pancreatic and colorectal cancers. While direct comparative studies are lacking, the in vitro efficacy of ST on cell proliferation, apoptosis, and cell cycle arrest appears comparable to that of conventional chemotherapies. Notably, ST's unique signaling pathways, such as the upregulation of GADD45A and inhibition of the KRT6A/S100A2 axis, may offer therapeutic advantages, particularly in cases of resistance to standard agents. Further research, including head-to-head in vivo comparisons and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sinapine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantitative analysis of sinapine and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies. The guide includes a cross-validation framework to ensure data comparability between these orthogonal techniques.

Introduction to Analytical Cross-Validation

Cross-validation is the process of comparing results from two distinct analytical methods to determine if they are comparable.[1] This is crucial when methods are used across different laboratories, for different studies, or when transitioning from a less specific to a more specific technology (e.g., from HPLC-UV to LC-MS/MS).[2] A successful cross-validation demonstrates the robustness and reliability of the analytical data, ensuring consistency throughout the drug development lifecycle.[1][3]

Method 1: High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

HPLC with UV or DAD detection is a widely used technique for the quantification of sinapine derivatives in various matrices, particularly in plant extracts like canola and rapeseed.[4][5] It is a robust, cost-effective method suitable for routine quality control and content uniformity testing.

Data Presentation: HPLC-UV/DAD Method Performance

The performance characteristics of several validated HPLC-UV/DAD methods for sinapine and its key derivatives, sinapic acid and sinapoyl glucose, are summarized below. The data is compiled from methods validated according to International Council for Harmonisation (ICH) guidelines.[4][6]

ParameterSinapineSinapoyl GlucoseSinapic AcidReference
Linearity Range 0.20 - 200.0 µg/mL0.20 - 200.0 µg/mL0.20 - 200.0 µg/mL[4]
Correlation Coeff. (r²) 0.99 - 1.000.99 - 1.000.99 - 1.00[4]
Limit of Detection (LOD) 0.20 µg/mL0.40 µg/mL0.20 µg/mL[4][6]
Limit of Quantification (LOQ) 0.50 µg/mL0.80 µg/mL0.50 µg/mL[4][6]
Recovery > 98.0%> 98.0%> 98.0%[4]
Wavelength (λmax) ~329 nm~329 nm~322 nm[4][7]
Experimental Protocol: HPLC-UV/DAD

This protocol is based on the validated method by Khattab et al. for the analysis of sinapine derivatives in canola extracts.[4][5]

1. Sample Preparation (Methanol Extraction):

  • Weigh the sample material (e.g., canola meal).

  • Add 100% methanol as the extraction solvent.[8]

  • Reflux for a specified period (e.g., 20 minutes) or use another validated extraction technique.[8]

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.20 µm or 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • HPLC System: HPLC with a Diode Array Detector (DAD).[4]

  • Column: Reverse-phase C18 column.[8]

  • Mobile Phase: A gradient elution system of water-methanol-ο-phosphoric acid.[4][5]

  • Flow Rate: 0.8 mL/min.[4][5]

  • Detection: Monitor at 330 nm, which is the absorbance maximum for sinapine.[4]

3. Quantification:

  • Prepare calibration curves by plotting the peak area against the concentration of authentic standards (sinapine thiocyanate, sinapoyl glucose, sinapic acid).[6]

  • Calculate the concentration in samples by interpolating their peak areas from the respective calibration curves.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., Canola Meal) Extraction Methanol Extraction Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV/DAD Detection (330 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantification via Calibration Curve Chromatogram->Quantify

Workflow for HPLC-UV/DAD Analysis of Sinapine Derivatives.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is the preferred method for bioanalytical studies, such as pharmacokinetics, where analytes are present at very low concentrations in complex biological matrices like plasma.[9]

Data Presentation: UHPLC-MS/MS Method Performance

The following data is from a validated method for the quantification of this compound (ST) in rat plasma, demonstrating the method's suitability for bioanalysis.[9]

ParameterThis compound (in rat plasma)Reference
Linearity Range 0.1 - 500 ng/mL[9]
Correlation Coeff. (r²) 0.9976[9]
Lower LOQ (LLOQ) 0.1 ng/mL[9]
Intra-day Precision (RSD%) 1.31 - 5.12%[9]
Inter-day Precision (RSD%) 2.72 - 7.66%[9]
Accuracy (RE%) -4.88% to +6.18%[9]
Experimental Protocol: UHPLC-MS/MS

This protocol is adapted from the pharmacokinetic study of this compound by Zhang et al.[9]

1. Sample Preparation (Plasma Protein Precipitation):

  • Collect plasma samples.

  • Add an internal standard solution.

  • Precipitate proteins by adding a solvent like acetonitrile.

  • Vortex and centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[9]

  • Column: A suitable C18 UPLC column.

  • Mobile Phase: A gradient elution using mobile phases such as acetonitrile and water with an additive like formic acid to facilitate ionization.

  • Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.2-0.5 mL/min).

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Define precursor-to-product ion transitions for both the analyte (sinapine) and the internal standard. For example, monitor the fragmentation of the sinapine molecular ion.[10]

  • Optimization: Optimize MS parameters such as collision energy and cone voltage to maximize signal intensity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + Internal Standard Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge LC UHPLC Separation Centrifuge->LC Ionize Electrospray Ionization (ESI) LC->Ionize MSMS Tandem MS (MRM) Ionize->MSMS MRM_Data Acquire MRM Data MSMS->MRM_Data Quantify Quantification via IS-Normalized Curve MRM_Data->Quantify

Workflow for UHPLC-MS/MS Bioanalysis of Sinapine.

Cross-Validation Framework: HPLC-UV vs. LC-MS/MS

To ensure data generated by the two methods are comparable, a cross-validation study should be performed. This is particularly important if transitioning from a UV-based method for process control to an MS-based method for bioanalysis or characterization.

Experimental Protocol: Cross-Validation
  • Prepare Quality Control (QC) Samples: Spike a representative matrix (e.g., blank plant extract or plasma) with known concentrations of sinapine derivatives to create low, medium, and high QC samples.

  • Analyze Samples: Analyze the same set of QC samples using both the validated HPLC-UV method and the validated LC-MS/MS method.[1]

  • Compare Results: Calculate the concentration of each analyte from both methods.

  • Statistical Evaluation: Determine the percent difference between the results obtained from the two methods for each QC sample.

  • Set Acceptance Criteria: The acceptance criteria are typically that a certain percentage of the samples (e.g., 67%) must agree within a specified limit (e.g., ±20%) of the mean value of the two methods.[2]

G Start Define Methods (HPLC-UV & LC-MS/MS) Prepare_QC Prepare Spiked QC Samples (Low, Mid, High) Start->Prepare_QC Analyze_A Analyze QCs with Method A (HPLC-UV) Prepare_QC->Analyze_A Analyze_B Analyze QCs with Method B (LC-MS/MS) Prepare_QC->Analyze_B Compare Compare Concentrations (Result A vs. Result B) Analyze_A->Compare Analyze_B->Compare Evaluate Statistical Evaluation (% Difference) Compare->Evaluate Criteria Acceptance Criteria Met? (e.g., 67% of samples within 20%) Evaluate->Criteria Pass Methods are Correlated & Cross-Validated Criteria->Pass Yes Fail Methods Not Correlated (Investigate Discrepancy) Criteria->Fail No

Logical Workflow for Cross-Validation of Analytical Methods.

Conclusion and Recommendations

FeatureHPLC-UV/DADUHPLC-MS/MS
Selectivity Moderate; relies on chromatographic separation.Very High; relies on both separation and mass-to-charge ratio.
Sensitivity µg/mL range.pg/mL to ng/mL range.
Application Routine QC, content uniformity, analysis of high-concentration samples.Bioanalysis (pharmacokinetics), metabolite identification, trace analysis.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.
Confirmation Based on retention time and UV spectrum.Based on retention time and specific mass transitions (high confidence).

Recommendation:

  • For routine quality control of raw materials or finished products where analyte concentrations are relatively high, a validated HPLC-UV/DAD method is efficient, robust, and cost-effective.[4]

  • For bioanalytical studies , trace-level quantification, or complex matrices requiring high selectivity, a UHPLC-MS/MS method is essential due to its superior sensitivity and specificity.[9]

Implementing a cross-validation strategy is critical when data from both types of methods will be used to support a project, ensuring the integrity and consistency of the analytical results.

References

Sinapine Thiocyanate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of sinapine thiocyanate, detailing its performance in both laboratory and preclinical models. This guide provides an objective comparison of its efficacy, supported by experimental data, to aid in the evaluation of its therapeutic potential.

This compound (ST), an alkaloid derived from the seeds of cruciferous plants, has demonstrated notable anti-inflammatory, antioxidant, and anti-angiogenic properties.[1] Recent investigations have highlighted its potential as an anti-cancer agent, with studies demonstrating its efficacy in inhibiting the growth and progression of various cancers, including pancreatic and colorectal cancer. This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, presenting key experimental data and methodologies to inform further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound in pancreatic and colorectal cancer models.

In Vitro Efficacy of this compound
Cancer TypeCell Line(s)Concentration(s)Key FindingsReference(s)
Pancreatic CancerPANC-1, MIA PaCa-2, AsPC-120, 40, 80 µM- Significantly repressed cell proliferation and colony formation.- Induced G2/M phase cell cycle arrest.- Inhibited cell migration and invasion.- Increased expression of E-cadherin (epithelial marker).[1][2]
Colorectal CancerRKO, HCT-15, HCT 116Not specified- Inhibited proliferation and colony formation.- Induced apoptosis and G1 phase cell cycle arrest.- Significantly repressed cell invasion and migration.- Increased E-cadherin and decreased N-cadherin expression.[3]
In Vivo Efficacy of this compound
Cancer TypeAnimal ModelDosageKey FindingsReference(s)
Pancreatic CancerXenograft tumor model (mice)40 mg/kg intraperitoneally every 3 days- Decreased tumor cell proliferation rate.- Reduced tumor weight.- Increased GADD45A expression in tumor tissues.- Decreased KI67 expression in tumor tissues.[1][4]
Colorectal CancerXenograft tumor model (mice)Not specified- Significantly decreased tumor cell proliferation.- Reduced tumor weight.- Reduced KRT6A and KI67 expression in tumor tissues.[3]

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. In pancreatic cancer, ST upregulates Growth Arrest and DNA Damage-inducible alpha (GADD45A), a key protein involved in cell cycle arrest and apoptosis, which is linked to the p53 signaling pathway.[1] In colorectal cancer, ST has been shown to inhibit the KRT6A/S100A2 axis, a pathway implicated in cancer cell proliferation and mobility.[3]

sinapine_thiocyanate_pathway cluster_pancreatic Pancreatic Cancer cluster_colorectal Colorectal Cancer ST_panc Sinapine Thiocyanate p53_pathway p53 Signaling Pathway ST_panc->p53_pathway GADD45A GADD45A Upregulation p53_pathway->GADD45A CellCycleArrest_panc G2/M Phase Cell Cycle Arrest GADD45A->CellCycleArrest_panc ProliferationInhibition_panc Inhibition of Proliferation & Mobility CellCycleArrest_panc->ProliferationInhibition_panc ST_crc Sinapine Thiocyanate KRT6A_S100A2 KRT6A/S100A2 Axis ST_crc->KRT6A_S100A2 Inhibits ProliferationInhibition_crc Inhibition of Proliferation, Mobility & Induction of Apoptosis KRT6A_S100A2->ProliferationInhibition_crc

Caption: Signaling pathways modulated by this compound in cancer.

Experimental Protocols

In Vitro Studies

Cell Culture and Treatment: Pancreatic (PANC-1, MIA PaCa-2, AsPC-1) and colorectal (RKO, HCT-15, HCT 116) cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3] Cells were treated with varying concentrations of this compound (typically 0, 20, 40, and 80 µM) for specified time periods (e.g., 24 and 48 hours) to assess its effects.[1]

Cell Proliferation and Viability Assays: Cell proliferation was commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[1] Colony formation assays were also performed to determine the long-term proliferative capacity of the cells.[1][3]

Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of treated cells after staining with propidium iodide.[1]

Cell Migration and Invasion Assays: Wound healing assays and Transwell assays were employed to evaluate the effect of this compound on the migratory and invasive capabilities of the cancer cells.[1]

Western Blotting: Protein expression levels of key markers (e.g., E-cadherin, N-cadherin, GADD45A, KRT6A) were determined by Western blotting to elucidate the molecular mechanisms of action.[1][3]

in_vitro_workflow cluster_assays Functional Assays start Cancer Cell Lines (Pancreatic/Colorectal) treatment Treatment with This compound (0, 20, 40, 80 µM) start->treatment proliferation Proliferation/ Viability (CCK-8, Colony Formation) treatment->proliferation cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle migration Migration/ Invasion (Wound Healing, Transwell) treatment->migration analysis Molecular Analysis (Western Blot) proliferation->analysis cell_cycle->analysis migration->analysis results Data Interpretation: - Inhibition of Growth - Cell Cycle Arrest - Reduced Motility - Pathway Modulation analysis->results

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Studies

Xenograft Tumor Model: Human pancreatic or colorectal cancer cells were subcutaneously injected into immunocompromised mice to establish xenograft tumors.[1][3]

Drug Administration: Once tumors reached a certain volume, mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of this compound (e.g., 40 mg/kg) at regular intervals (e.g., every 3 days), while the control group received a vehicle (e.g., DMSO).[1]

Tumor Growth Measurement: Tumor volume was measured regularly (e.g., every 3 days) using calipers. At the end of the study, mice were euthanized, and the tumors were excised and weighed.[1][4]

Immunohistochemistry: Tumor tissues were analyzed by immunohistochemistry to assess the expression of proliferation markers (e.g., Ki-67) and key proteins identified in in vitro studies (e.g., GADD45A, KRT6A).[1][3]

in_vivo_workflow start Subcutaneous Injection of Cancer Cells into Mice tumor_formation Tumor Formation start->tumor_formation randomization Randomization into Control & Treatment Groups tumor_formation->randomization treatment Intraperitoneal Injection of This compound or Vehicle randomization->treatment monitoring Tumor Volume & Weight Measurement treatment->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint analysis Immunohistochemical Analysis (Ki-67, GADD45A, KRT6A) endpoint->analysis results Data Interpretation: - Tumor Growth Inhibition - In Vivo Target Modulation analysis->results

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

The collective evidence from in vitro and in vivo studies strongly suggests that this compound is a promising candidate for anti-cancer drug development. Its ability to inhibit proliferation, induce cell cycle arrest and apoptosis, and suppress the migration and invasion of cancer cells, coupled with its demonstrated efficacy in reducing tumor growth in preclinical models, warrants further investigation. The elucidation of its molecular mechanisms of action in different cancer types provides a solid foundation for its potential clinical application. Future studies should focus on optimizing dosage and delivery methods, as well as exploring its efficacy in combination with existing cancer therapies.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Sinapine Thiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling sinapine thiocyanate, a comprehensive understanding of safety protocols and proper disposal methods is paramount. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and environmental stewardship of this compound.

This compound is classified as an acute toxin if swallowed, in contact with skin, or inhaled.[1] It is also recognized as harmful to aquatic life with long-lasting effects.[2][3][4] Adherence to strict safety and disposal procedures is therefore critical.

Key Safety and Hazard Information

PropertyValueSource
CAS Number 7431-77-8[1]
GHS Hazard Class Acute toxicity, oral (Category 3), Acute toxicity, dermal (Category 3), Acute toxicity, inhalation (Category 3)[1]
Hazard Statements H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled, H412: Harmful to aquatic life with long lasting effects[1][3]
Signal Word Danger[1]
UN Number 2811[1]
Storage Temperature 2°C - 8°C, sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][5]

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] Improper disposal can pose a significant threat to the environment, particularly aquatic ecosystems.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Label all waste containers containing this compound clearly with its name and associated hazards.

    • Do not mix this compound waste with other chemical waste to avoid unintended reactions.

  • Container Management:

    • Use suitable, closed, and properly labeled containers for waste collection.

    • Keep waste containers tightly sealed when not in use.

  • Disposal of Unused Material and Contaminated Items:

    • Solid Waste: Collect unused this compound and heavily contaminated materials (e.g., personal protective equipment, absorbent pads) in a designated hazardous waste container.

    • Liquid Waste: For solutions, absorb with a finely-powdered liquid-binding material like diatomite or universal binders before placing in the hazardous waste container.[1]

    • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After thorough cleaning, the container may be disposed of as regular trash, depending on local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Emergency Spill Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory.[1] Prevent the spill from entering drains or water courses.[1][2] Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal as hazardous waste.[1]

Experimental Workflow for Disposal

G cluster_0 Phase 1: Preparation and Segregation cluster_1 Phase 2: Waste Collection cluster_2 Phase 3: Storage and Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from other chemical waste A->B C Select appropriate, labeled, and closed waste container B->C D Transfer solid waste to container C->D E Absorb liquid waste with inert material C->E G Triple-rinse empty containers and collect rinsate C->G F Place absorbed liquid waste in container E->F H Store waste container in a designated, secure area I Contact Environmental Health & Safety (EHS) or licensed contractor H->I J Provide Safety Data Sheet (SDS) to disposal personnel I->J K Complete waste manifest and transfer custody for final disposal J->K

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway for Hazard Response

G cluster_0 Exposure Event cluster_1 Immediate Response cluster_2 Specific First Aid Measures cluster_3 Medical Attention A This compound Exposure (Inhalation, Skin Contact, Ingestion, Eye Contact) B Remove from exposure source A->B D Don appropriate Personal Protective Equipment (PPE) A->D C Administer First Aid B->C E Inhalation: Move to fresh air. If breathing is difficult, give oxygen. C->E F Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. C->F G Ingestion: Rinse mouth. Do NOT induce vomiting. C->G H Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. C->H I Call a physician or Poison Control Center immediately E->I F->I G->I H->I J Provide Safety Data Sheet (SDS) to medical personnel I->J

Caption: Decision pathway for responding to this compound exposure.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sinapine Thiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Sinapine thiocyanate, ensuring that your work can proceed with the highest standards of safety and efficiency.

This compound is an alkaloid salt with valuable applications in metabolomics and microbiome research. However, its handling requires strict adherence to safety protocols due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to mitigate risks effectively.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[1]. Therefore, the use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesImpermeable and resistant to the substance. PVC gloves are a suitable option[2]. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[3].
Eye and Face Protection Safety glasses with side shields or gogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5]. A face shield may be necessary for splash hazards[6].
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure[4][5][6]. This includes a lab coat or overalls[2].
Respiratory Protection NIOSH-approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a chemical fume hood[4][5][6].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following steps provide a clear guide for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[4][5].

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area[4][5][7].

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Minimize dust generation and accumulation[5].

  • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place, protected from light[1][4].

3. In Case of Exposure:

  • If on skin: Immediately wash with plenty of soap and water. Remove all contaminated clothing and wash it before reuse[1].

  • If inhaled: Move the victim to fresh air and keep at rest in a comfortable position for breathing[1].

  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[4].

  • If swallowed: Rinse mouth and call a physician or poison control center immediately. Do NOT induce vomiting[1][4].

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste is considered hazardous.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant[4]. Consult state, local, or national regulations for proper disposal procedures[8].

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_chem Handle this compound in a Fume Hood prep_ppe->handle_chem prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep_eng->handle_chem handle_store Store Properly in a Sealed Container handle_chem->handle_store disp_waste Segregate Hazardous Waste handle_chem->disp_waste emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure handle_store->handle_chem For subsequent use disp_container Decontaminate or Dispose of Empty Container disp_waste->disp_container disp_final Dispose via Approved Waste Management Service disp_container->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.